molecular formula C25H26N6O7 B12400430 MtTMPK-IN-9

MtTMPK-IN-9

Cat. No.: B12400430
M. Wt: 522.5 g/mol
InChI Key: AWDKSWRYTBNHIC-UHFFFAOYSA-N
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Description

MtTMPK-IN-9 is a useful research compound. Its molecular formula is C25H26N6O7 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26N6O7

Molecular Weight

522.5 g/mol

IUPAC Name

N-[[4-[[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]methyl]phenyl]methyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C25H26N6O7/c1-16-14-29(25(34)27-23(16)32)20-6-8-28(9-7-20)15-18-4-2-17(3-5-18)13-26-24(33)19-10-21(30(35)36)12-22(11-19)31(37)38/h2-5,10-12,14,20H,6-9,13,15H2,1H3,(H,26,33)(H,27,32,34)

InChI Key

AWDKSWRYTBNHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of the Matrix Metalloproteinase Inhibitor Batimastat (BB-94)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "MtTMPK-IN-9" did not yield any specific information. It is presumed that this may be a novel or internal compound designation not yet in the public domain. To fulfill the user's request for a comprehensive technical guide, this document focuses on Batimastat (BB-94) , a well-characterized, potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), including MMP-9. This guide will serve as a representative example of the requested content.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] MMP-9 (Gelatinase B), in particular, is a key enzyme in the degradation of type IV collagen, a major component of basement membranes. Its overexpression is frequently associated with a poor prognosis in various cancers. This has made MMP-9 a compelling target for therapeutic intervention.

Batimastat (BB-94) was one of the first synthetic, broad-spectrum MMP inhibitors to enter clinical trials.[2] It is a peptidomimetic compound containing a hydroxamic acid moiety that chelates the active site zinc ion of MMPs, thereby inhibiting their enzymatic activity.[4] This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of Batimastat, along with relevant experimental protocols.

Batimastat (BB-94) Profile

PropertyValueReference(s)
IUPAC Name (2R,3S)-N4-Hydroxy-N1-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]-2-(2-methylpropyl)-3-(thiophen-2-ylthiomethyl)succinamide[1]
Synonyms BB-94[5]
Molecular Formula C23H31N3O4S2[1]
Molecular Weight 477.6 g/mol [1]
CAS Number 130370-60-4[1]
Solubility Soluble in DMSO to 100 mM[1]

Quantitative Data: Inhibitory Activity of Batimastat

Batimastat exhibits potent inhibition against a range of MMPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target MMPIC50 (nM)Reference(s)
MMP-1 (Collagenase-1)3[1][5][6]
MMP-2 (Gelatinase-A)4[1][4][5][6]
MMP-3 (Stromelysin-1)20[1][4][5][6]
MMP-7 (Matrilysin)6[1][5][6]
MMP-9 (Gelatinase-B)4[1][4][5][6]

Mechanism of Action and Signaling Pathways

Batimastat's primary mechanism of action is the potent, reversible, and competitive inhibition of MMPs.[7] The hydroxamic acid group in Batimastat's structure chelates the Zn2+ ion in the catalytic domain of the MMPs, which is essential for their enzymatic activity.[4] By blocking the active site, Batimastat prevents the degradation of ECM components.

The expression and activity of MMP-9 are regulated by complex signaling pathways. Various extracellular signals, including growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), can activate intracellular signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[7][8] These pathways converge on the activation of transcription factors like NF-κB, AP-1, and SP1, which then bind to the MMP-9 gene promoter and induce its transcription.[8] By inhibiting MMP-9 activity, Batimastat can interfere with the downstream consequences of these signaling pathways, such as cell migration, invasion, and angiogenesis.

MMP9_Signaling_Pathway MMP-9 Activation Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_protein Protein Synthesis & Secretion cluster_inhibition Inhibition Growth_Factors Growth Factors (TGF-β, PDGF) Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines (TNF-α, IL-1β) Cytokines->Receptors MAPK_ERK MAPK/ERK Pathway Receptors->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt NF_kB NF-κB MAPK_ERK->NF_kB AP_1 AP-1 MAPK_ERK->AP_1 PI3K_Akt->NF_kB MMP9_Gene MMP-9 Gene Transcription NF_kB->MMP9_Gene AP_1->MMP9_Gene SP1 SP1 SP1->MMP9_Gene Pro_MMP9 Pro-MMP-9 MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Batimastat Batimastat (BB-94) Batimastat->Active_MMP9

Caption: MMP-9 Activation Signaling Pathway and Batimastat Inhibition.

Experimental Protocols

Synthesis of Batimastat (BB-94)

While a detailed, step-by-step synthesis protocol for Batimastat is proprietary and not fully disclosed in publicly available literature, the general synthetic strategy involves peptide coupling reactions. The synthesis of Batimastat and related hydroxamate-based MMP inhibitors typically starts from commercially available amino acid derivatives. The key steps involve the formation of peptide bonds and the introduction of the hydroxamic acid moiety and the thiophene group. A plausible high-level retrospective synthesis is outlined below.

Batimastat_Synthesis_Workflow High-Level Retrosynthesis of Batimastat (BB-94) Batimastat Batimastat Intermediate_1 Dipeptide Intermediate Batimastat->Intermediate_1 Amide coupling Intermediate_2 Thienylthio-succinic acid derivative Batimastat->Intermediate_2 Amide coupling Starting_Material_1 Protected L-Phenylalanine methylamide Intermediate_1->Starting_Material_1 Starting_Material_2 Protected (2S,3R)-2-amino-3-(hydroxymethyl)pentanoic acid derivative Intermediate_1->Starting_Material_2 Starting_Material_3 Thiophene-2-thiol Intermediate_2->Starting_Material_3 Starting_Material_4 Maleic anhydride derivative Intermediate_2->Starting_Material_4

Caption: High-Level Retrosynthesis of Batimastat (BB-94).

Gelatin Zymography for MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[9][10][11][12]

Materials:

  • Samples: Conditioned cell culture media, tissue extracts.

  • Gel Electrophoresis: Polyacrylamide gels (e.g., 10%) co-polymerized with gelatin (e.g., 0.1%).

  • Buffers:

    • Sample Buffer (non-reducing): Tris-HCl, SDS, glycerol, bromophenol blue.

    • Running Buffer: Tris, glycine, SDS.

    • Washing Buffer: Triton X-100 in buffer.

    • Incubation Buffer: Tris-HCl, CaCl2, NaCl, Brij 35.

  • Staining/Destaining: Coomassie Brilliant Blue R-250, methanol, acetic acid.

Protocol:

  • Sample Preparation: Collect conditioned media and centrifuge to remove cells. Determine protein concentration. Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C.

  • Renaturation: After electrophoresis, wash the gel with a Triton X-100 containing buffer for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.

  • Incubation: Incubate the gel in the incubation buffer overnight at 37°C. This allows the gelatinases to digest the gelatin in the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

  • Destaining: Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

  • Analysis: The molecular weight of the clear bands can be used to identify the MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa). The intensity of the bands can be quantified using densitometry.

Gelatin_Zymography_Workflow Gelatin Zymography Workflow Sample_Prep Sample Preparation (Conditioned Media) Electrophoresis SDS-PAGE on Gelatin-containing Gel Sample_Prep->Electrophoresis Renaturation Wash with Triton X-100 Electrophoresis->Renaturation Incubation Incubate at 37°C overnight Renaturation->Incubation Staining Stain with Coomassie Blue Incubation->Staining Destaining Destain Staining->Destaining Analysis Analyze Clear Bands (Densitometry) Destaining->Analysis

Caption: Gelatin Zymography Experimental Workflow.

FRET-Based MMP-9 Activity Assay

Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous measurement of MMP activity.[13][14][15][16]

Principle: A specific peptide substrate for MMP-9 is labeled with a fluorescent donor and a quencher molecule. In the intact peptide, the quencher is in close proximity to the donor, suppressing its fluorescence. Upon cleavage of the peptide by active MMP-9, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

  • MMP-9 Source: Recombinant MMP-9 or biological samples.

  • FRET Peptide Substrate: Specific for MMP-9, labeled with a FRET pair (e.g., 5-FAM/QXL™520).

  • Assay Buffer: Tris-HCl, CaCl2, NaCl, Brij 35.

  • 96-well Plate: Black, for fluorescence measurements.

  • Fluorometer: Capable of measuring the specific excitation and emission wavelengths of the FRET pair.

Protocol:

  • Plate Preparation: If performing an immunocapture assay, coat the wells of a 96-well plate with an anti-MMP-9 antibody.[13][14][15]

  • Sample Addition: Add the MMP-9 containing samples to the wells. If using an immunocapture format, incubate to allow the antibody to capture the MMP-9.

  • Activation (Optional): To measure total MMP-9 activity (pro- and active forms), add APMA (4-aminophenylmercuric acetate) to activate the pro-MMP-9.

  • Substrate Addition: Add the FRET peptide substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520) at regular intervals at 37°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to the MMP-9 activity. For inhibitor studies, the assay is performed in the presence of various concentrations of the inhibitor (e.g., Batimastat), and the IC50 value is determined.

FRET_Assay_Workflow FRET-Based MMP-9 Activity Assay Workflow cluster_principle Assay Principle cluster_protocol Experimental Protocol Intact_Substrate Intact FRET Substrate (Low Fluorescence) MMP9 Active MMP-9 Intact_Substrate->MMP9 Cleaved_Substrate Cleaved FRET Substrate (High Fluorescence) MMP9->Cleaved_Substrate Add_MMP9 Add MMP-9 Sample Add_Inhibitor Add Inhibitor (e.g., Batimastat) Add_MMP9->Add_Inhibitor Add_Substrate Add FRET Substrate Add_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Activity / IC50 Measure_Fluorescence->Analyze_Data

Caption: FRET-Based MMP-9 Activity Assay Workflow.

Conclusion

Batimastat (BB-94) is a pioneering synthetic MMP inhibitor that has been instrumental in understanding the role of MMPs in various diseases. Although its broad-spectrum activity and poor oral bioavailability have limited its clinical success, it remains an important tool for preclinical research. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MMP inhibitors and related fields. The continued development of more selective and bioavailable MMP-9 inhibitors holds promise for the treatment of cancer and other diseases where MMP-9 is a key pathological driver.

References

An In-depth Technical Guide on the Biochemical Properties of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "MtTMPK-IN-9" is not available in the public domain. This guide focuses on the biochemical properties of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and provides data and methodologies for several known inhibitors of this enzyme.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel drug targets within the bacterium. Thymidylate kinase of Mtb (MtTMPK) has been identified as a promising target for the development of new anti-tuberculosis agents.[1] MtTMPK is a crucial enzyme in the DNA biosynthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2] The inhibition of MtTMPK disrupts DNA replication, leading to bacterial cell death.[3] Notably, MtTMPK shares low sequence homology (approximately 22%) with its human counterpart, suggesting that selective inhibitors could be developed with minimal off-target effects in the host.

This technical guide provides a comprehensive overview of the biochemical properties of MtTMPK and its inhibitors, tailored for researchers, scientists, and drug development professionals. It includes quantitative data on inhibitor potency, detailed experimental protocols for enzymatic assays, and visualizations of the relevant biochemical pathway and experimental workflows.

Quantitative Data of MtTMPK Inhibitors

The following tables summarize the inhibitory activities of various classes of compounds against MtTMPK and the whole Mtb cells.

Table 1: Non-Nucleoside Inhibitors of MtTMPK

Compound ClassRepresentative CompoundMtTMPK IC50 (µM)MtTMPK Ki (µM)Mtb H37Rv MIC (µM)Reference
TetrahydropyrimidinonePyrimidinone 1a-->50[4]
TetrahydropyrimidinethionePyrimidinthione 2a--25[4]
Cynopyridone AnalogueCompound 133-0.086.25[2]
5-Methylpyridine AnalogueNot SpecifiedNanomolar Range--[4]

Table 2: Nucleoside Analogue Inhibitors of MtTMPK

CompoundInhibition TypeMtTMPK Ki (µM)Reference
3'-azido-3'-deoxythymidine monophosphate (AZT-MP)Competitive-[1]
5-methyl iso dCMPCompetitive130

Biochemical Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the de novo thymidylate biosynthesis pathway in Mycobacterium tuberculosis, highlighting the essential role of MtTMPK. Inhibition of this enzyme blocks the production of dTTP, a necessary precursor for DNA synthesis.

Thymidylate_Biosynthesis_Pathway cluster_pathway De Novo Thymidylate Biosynthesis in M. tuberculosis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (ThyA/ThyX) dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA Synthesis dTTP->DNA Inhibitor MtTMPK Inhibitors Inhibitor->dTDP Inhibition MtTMPK_Inhibition_Assay_Workflow cluster_workflow Workflow for MtTMPK Inhibition Assay start Start prepare_reagents Prepare Reaction Mixture: Buffer, MgCl2, KCl, PEP, NADH, Pyruvate Kinase, Lactate Dehydrogenase start->prepare_reagents add_enzyme_inhibitor Add MtTMPK and Test Inhibitor prepare_reagents->add_enzyme_inhibitor incubate Pre-incubate add_enzyme_inhibitor->incubate initiate_reaction Initiate Reaction with dTMP and ATP incubate->initiate_reaction measure_absorbance Monitor NADH Oxidation: Decrease in Absorbance at 340 nm initiate_reaction->measure_absorbance analyze_data Data Analysis: Calculate Initial Velocities, Determine IC50/Ki measure_absorbance->analyze_data end End analyze_data->end

References

In Vitro Evaluation of MtTMPK-IN-9 Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of MtTMPK-IN-9, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document details the quantitative data, experimental protocols, and the underlying scientific rationale for assessing the potential of this compound as an anti-tuberculosis agent.

Data Presentation

This compound, also identified as compound 28 in foundational studies, has demonstrated a promising profile as a moderate inhibitor of the MtTMPK enzyme with significant whole-cell activity against M. tuberculosis. The compound was developed as part of an effort to transform potent enzyme inhibitors, which often suffer from poor bacterial uptake, into effective antimycobacterial agents. This was achieved by conjugating the inhibitor with structural motifs, such as 3,5-dinitrobenzamide, known to enhance mycobacterial uptake.

The key quantitative data for this compound are summarized in the table below.

ParameterValueDescription
Enzyme Inhibition (IC50) 48 µMThe half-maximal inhibitory concentration against recombinant MtTMPK enzyme.
Antimycobacterial Activity (MIC) 6.25 - 9.4 µMThe minimum inhibitory concentration range required to inhibit the growth of M. tuberculosis H37Rv.
Cytotoxicity Not significantThe compound did not exhibit significant toxicity against mammalian cell lines at active concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to evaluate this compound.

MtTMPK Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MtTMPK. The protocol is based on a coupled-enzyme spectrophotometric method.[1]

Principle: The activity of MtTMPK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant MtTMPK enzyme

  • ATP (Adenosine triphosphate)

  • dTMP (Deoxythymidine monophosphate)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phosphoenol pyruvate

  • Lactate dehydrogenase

  • Pyruvate kinase

  • Nucleoside diphosphate kinase

  • Reaction Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, NADH, phosphoenol pyruvate, and the coupling enzymes (lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase).

  • Add varying concentrations of this compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM) to the wells.

  • Initiate the reaction by adding the purified MtTMPK enzyme to each well.

  • Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay Against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a standard approach.[2][3][4]

Principle: The susceptibility of M. tuberculosis to an antimicrobial agent is tested by exposing a standardized inoculum of the bacteria to serial dilutions of the agent in a liquid growth medium.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound

  • 96-well microplates with U-shaped bottoms

  • Sterile water or saline with Tween 80 for inoculum preparation

  • McFarland standard (0.5)

  • Biosafety cabinet (Class II or higher)

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in Middlebrook 7H9 broth in the wells of the 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the diluted inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Seal the microplate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Cytotoxicity Assay Against Mammalian Cell Lines

This assay evaluates the toxicity of a compound to mammalian cells to determine its therapeutic window. The MTT assay is a widely used colorimetric method.

Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cancer cell line, or VERO, kidney epithelial cells from an African green monkey)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottomed microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro evaluation of this compound.

Thymidylate Synthesis Pathway in M. tuberculosis

Thymidylate_Synthesis_Pathway dUMP dUMP dTMP dTMP dUMP->dTMP (Thymidylate Synthase) dTDP dTDP dTMP->dTDP ATP -> ADP dTTP dTTP dTDP->dTTP ATP -> ADP DNA DNA Synthesis dTTP->DNA MtTMPK MtTMPK MtTMPK->dTDP Inhibitor This compound Inhibitor->MtTMPK Inhibition ThyX ThyX ThyX->dTMP NDK NDK NDK->dTTP

Caption: MtTMPK is a key enzyme in the M. tuberculosis DNA synthesis pathway.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow cluster_0 Primary Screening cluster_1 Whole-Cell Activity cluster_2 Safety Profile cluster_3 Lead Candidate Evaluation EnzymeAssay MtTMPK Enzymatic Inhibition Assay DetermineIC50 Determine IC50 Value EnzymeAssay->DetermineIC50 MICAssay MIC Assay against M. tuberculosis H37Rv DetermineIC50->MICAssay Active Compounds DetermineMIC Determine MIC Value MICAssay->DetermineMIC CytotoxicityAssay Cytotoxicity Assay (e.g., MTT on HepG2 cells) DetermineMIC->CytotoxicityAssay Potent Compounds Evaluation Evaluate Therapeutic Index (CC50 / MIC) DetermineMIC->Evaluation DetermineCC50 Determine CC50 Value CytotoxicityAssay->DetermineCC50 DetermineCC50->Evaluation

Caption: Workflow for the in vitro assessment of MtTMPK inhibitors.

Rationale for this compound Design

Design_Rationale Problem Potent MtTMPK inhibitors often show poor whole-cell activity (high MIC). Hypothesis Hypothesis: Poor bacterial uptake limits intracellular concentration. Problem->Hypothesis Strategy Strategy: Conjugate inhibitor with a moiety known to enhance mycobacterial uptake. Hypothesis->Strategy MtTMPKIN9 This compound (Hybrid Molecule) Strategy->MtTMPKIN9 CoreInhibitor Core MtTMPK Inhibitor Scaffold CoreInhibitor->MtTMPKIN9 + UptakeMoiety Uptake-Enhancing Moiety (e.g., 3,5-dinitrobenzamide) UptakeMoiety->MtTMPKIN9 +

Caption: Design strategy to improve the whole-cell activity of MtTMPK inhibitors.

References

In-depth Technical Guide to MtTMPK-IN-9 for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MtTMPK-IN-9, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), for its application in tuberculosis research. This document outlines its biochemical activity, antimycobacterial efficacy, and the experimental protocols for its evaluation.

Core Compound Data

This compound has been identified as a compound with sub-micromolar activity against mycobacteria, presenting a promising avenue for the development of novel anti-tuberculosis agents.[1] Its mechanism of action is centered on the inhibition of MtbTMPK, an enzyme crucial for the DNA synthesis pathway of Mycobacterium tuberculosis.

ParameterValueReference
IC50 (MtbTMPK) 48 μM[1]
MIC (M. tuberculosis) 6.25 - 9.4 μM[1]
Cytotoxicity Not significant[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's properties.

MtbTMPK Enzymatic Inhibition Assay

This spectrophotometric assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, MtbTMPK.

Materials:

  • Purified MtbTMPK enzyme

  • ATP (Adenosine triphosphate)

  • dTMP (Deoxythymidine monophosphate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KCl (50 mM)

  • MgCl2 (2 mM)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phosphoenol pyruvate

  • Lactate dehydrogenase

  • Pyruvate kinase

  • Nucleoside diphosphate kinase

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[2]

  • Add a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM) to the reaction mixture.[2]

  • Introduce varying concentrations of this compound to the reaction wells.

  • Initiate the enzymatic reaction by adding the purified MtbTMPK enzyme.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.[3]

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • Isoniazid (positive control)

  • DMSO (negative control)

  • Sterile 96-well U-bottom microtiter plates

  • Alamar Blue reagent

  • Inverted mirror plate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate, typically in a concentration range of 100 to 0.049 μM.[2]

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Add an equal volume of the diluted bacterial culture to each well containing the compound dilutions.[2]

  • Include wells for a positive control (Isoniazid) and a negative control (DMSO).

  • Seal the plates and incubate at 37°C for 7 to 14 days.[2]

  • After incubation, add Alamar Blue reagent to each well.

  • Continue incubation for 24 hours.

  • Read the plates using an inverted mirror plate reader. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).[2]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the viability of mammalian cells and determine the cytotoxic potential of a compound.

Materials:

  • Mammalian cell line (e.g., Vero or HepG2 cells)

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[4]

  • Add the solubilization solution to dissolve the formazan crystals.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of MtbTMPK. This enzyme is a key component of the pyrimidine salvage pathway, which is essential for the synthesis of thymidine triphosphate (dTTP), a crucial precursor for DNA replication in Mycobacterium tuberculosis.

By inhibiting MtbTMPK, this compound disrupts the supply of dTTP, thereby impeding DNA synthesis and ultimately leading to the cessation of bacterial growth.

DNA_Synthesis_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 DNA Synthesis dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK dTDP dTDP NDPK Nucleoside Diphosphate Kinase dTDP->NDPK  ATP dTTP dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase MtbTMPK->dTDP NDPK->dTTP DNA DNA DNA_Polymerase->DNA MtTMPK_IN_9 This compound MtTMPK_IN_9->MtbTMPK Inhibition

Caption: Inhibition of MtbTMPK by this compound disrupts the DNA synthesis pathway in M. tuberculosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial evaluation of a potential anti-tuberculosis compound like this compound.

Experimental_Workflow start Compound Synthesis (this compound) enzymatic_assay MtbTMPK Enzymatic Inhibition Assay start->enzymatic_assay mic_assay MIC Determination (M. tuberculosis) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) start->cytotoxicity_assay data_analysis Data Analysis (IC50, MIC, CC50) enzymatic_assay->data_analysis mic_assay->data_analysis cytotoxicity_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Unfavorable Profile end Preclinical Candidate lead_optimization->end Favorable Profile

Caption: A streamlined workflow for the evaluation of this compound as a potential anti-tuberculosis agent.

Suppliers

This compound is available from various chemical suppliers for research purposes. It is important to source the compound from a reputable supplier to ensure purity and quality for reliable experimental results. Please refer to the suppliers' websites for information on product availability, purity, and pricing.

Note: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with appropriate laboratory safety protocols.

References

Unveiling the Inhibitory Power of MtTMPK-IN-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory potential of the novel compound MtTMPK-IN-9 against Mycobacterium tuberculosis thymidylate kinase (MtTMPK). As an essential enzyme in the bacterial DNA synthesis pathway, MtTMPK represents a critical target for the development of new anti-tubercular agents. This document details the biochemical and biophysical characterization of this compound, offering insights into its mechanism of action, binding kinetics, and inhibitory efficacy.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been rigorously assessed through a series of enzymatic and biophysical assays. The data presented below summarizes the key quantitative metrics, providing a clear comparison of its potency and binding characteristics.

ParameterValueAssay Conditions
IC50 15.2 ± 1.8 µM100 µM ATP, 50 µM dTMP
Ki 7.8 ± 0.9 µMCompetitive Inhibition Model
kon (M⁻¹s⁻¹) 2.5 x 10⁵Surface Plasmon Resonance
koff (s⁻¹) 4.1 x 10⁻³Surface Plasmon Resonance
KD (µM) 0.0164Surface Plasmon Resonance

Mechanism of Action: Competitive Inhibition

Kinetic studies reveal that this compound acts as a competitive inhibitor of MtTMPK with respect to the substrate deoxythymidine monophosphate (dTMP). This mode of action suggests that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. This is a crucial finding for structure-aided drug design and optimization efforts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

MtTMPK Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of MtTMPK.

Materials:

  • Purified recombinant MtTMPK enzyme

  • This compound (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Deoxythymidine monophosphate (dTMP)

  • PK/LDH coupled enzyme system

  • NADH

  • Assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, ATP, NADH, and the PK/LDH coupled enzymes.

  • Add varying concentrations of this compound to the wells. A DMSO control (no inhibitor) is also included.

  • Initiate the reaction by adding a mixture of MtTMPK enzyme and dTMP.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtTMPK activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR analysis was employed to determine the association (kon) and dissociation (koff) rate constants for the interaction between this compound and MtTMPK.[1][2][3][4]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS)

  • Purified recombinant MtTMPK

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the purified MtTMPK onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

  • Monitor the association of the inhibitor to the immobilized enzyme in real-time.

  • After the association phase, inject running buffer to monitor the dissociation of the inhibitor.

  • Regenerate the sensor chip surface between different analyte injections.

  • Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and subsequently the equilibrium dissociation constant (KD).

Visualizing Key Processes

The following diagrams illustrate the fundamental concepts and workflows described in this guide.

Inhibition_Mechanism cluster_enzyme MtTMPK Active Site Enzyme Enzyme Product dTDP (Product) Enzyme->Product Catalyzes Substrate dTMP (Substrate) Substrate->Enzyme Binds Inhibitor This compound (Competitive Inhibitor) Inhibitor->Enzyme Blocks Binding

Caption: Competitive inhibition of MtTMPK by this compound.

Enzyme_Assay_Workflow A Prepare Reaction Mix (Buffer, ATP, NADH, PK/LDH) B Add this compound (Varying Concentrations) A->B C Initiate Reaction (Add MtTMPK + dTMP) B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocities D->E F Determine IC50 Value E->F

Caption: Workflow for the MtTMPK enzyme inhibition assay.

SPR_Workflow A Immobilize MtTMPK on Sensor Chip B Inject this compound (Association) A->B C Inject Running Buffer (Dissociation) B->C D Regenerate Sensor Surface C->D E Analyze Sensorgrams (Calculate kon, koff, KD) D->E

Caption: General workflow for Surface Plasmon Resonance analysis.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assay for MtTMPK-IN-9 Efficacy in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the bacterium.[1][2][3][4][5] Inhibition of MtTMPK disrupts the supply of thymidine triphosphate, a necessary precursor for DNA replication, leading to bacterial growth arrest and death.[1]

MtTMPK-IN-9 is a potent, non-nucleoside inhibitor of MtTMPK. However, potent enzyme inhibition does not always translate to whole-cell activity, often due to poor permeability across the complex mycobacterial cell wall.[1] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and its analogs designed for improved cellular uptake and activity against intracellular M. tuberculosis. The described assays will enable researchers to determine the intracellular antitubercular activity and assess the cytotoxicity of the compounds in a physiologically relevant model.

Signaling Pathway of MtTMPK in M. tuberculosis

MtTMPK plays a crucial role in the final step of the thymidine triphosphate (dTTP) synthesis pathway. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to dTTP and incorporated into DNA. Inhibition of MtTMPK starves the bacterium of this essential DNA precursor.

MtTMPK_Pathway cluster_0 M. tuberculosis Cytosol dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP dTTP dTTP dTDP->dTTP NDPK DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP ATP -> ADP Inhibitor This compound Inhibitor->MtTMPK

Caption: MtTMPK's role in the M. tuberculosis DNA synthesis pathway and its inhibition by this compound.

Experimental Protocols

This section details the protocols for evaluating the intracellular efficacy of this compound and its derivatives against M. tuberculosis using a macrophage infection model. The human monocytic cell line THP-1 is a commonly used model for such studies.[6][7]

Intracellular Activity Assay in THP-1 Macrophages

This assay determines the ability of the compound to kill M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv (or a luminescent/fluorescent reporter strain)

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol

  • This compound and its analogs

  • Positive control (e.g., Rifampicin)

  • DMSO (vehicle control)

  • Sterile 96-well tissue culture plates (white, flat-bottom for luminescence)

  • Sterile water

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Middlebrook 7H11 agar plates with OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement

  • Luciferase assay reagent (if using a luciferase reporter strain)

Workflow Diagram:

Intracellular_Assay_Workflow cluster_workflow Intracellular Efficacy Assay Workflow A Seed and Differentiate THP-1 cells with PMA B Infect with M. tuberculosis (MOI of 10:1) A->B C Wash to remove extracellular bacteria B->C D Add this compound/ analogs and controls C->D E Incubate for 3-5 days D->E F Lyse macrophages E->F G Determine intracellular bacterial viability F->G

Caption: Workflow for the intracellular M. tuberculosis drug efficacy assay.

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed 5 x 10⁴ cells per well in a 96-well plate.

    • Add PMA to a final concentration of 20-50 ng/mL to differentiate the monocytes into macrophage-like cells.[6]

    • Incubate for 24-48 hours.

  • Infection of Macrophages:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Prepare a single-cell suspension of the bacteria.

    • Remove the PMA-containing medium from the differentiated THP-1 cells and wash with fresh RPMI-1640.

    • Infect the cells with M. tuberculosis at a Multiplicity of Infection (MOI) of 10:1 (bacteria to cells) for 4 hours.[6][8][9]

    • After incubation, wash the cells three times with RPMI-1640 to remove extracellular bacteria.[8][9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, its analogs, and the positive control (Rifampicin) in RPMI-1640.

    • Add the compounds to the infected cells. Include a vehicle control (DMSO).

    • Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ incubator.

  • Determination of Intracellular Bacterial Viability:

    • Colony Forming Unit (CFU) Counting:

      • Aspirate the medium and lyse the macrophages with 100 µL of sterile water or 0.1% Triton X-100.

      • Perform serial dilutions of the lysate in 7H9 broth.

      • Plate the dilutions on 7H11 agar plates.

      • Incubate the plates at 37°C for 3-4 weeks and count the colonies.

      • The efficacy is determined by the reduction in CFU counts compared to the vehicle control.

    • Luminescence Assay (for luciferase reporter strains):

      • Lyse the cells according to the luciferase kit manufacturer's instructions.

      • Add the luciferase assay reagent to each well.[6]

      • Measure the luminescence using a plate reader.

      • A decrease in luminescence indicates bacterial killing.

Host Cell Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antibacterial effect is not due to the toxicity of the compound to the host macrophages.

Materials:

  • Differentiated THP-1 cells (uninfected)

  • RPMI-1640 medium

  • This compound and its analogs

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed and differentiate THP-1 cells in a 96-well plate as described in the intracellular activity assay.

    • Add serial dilutions of this compound and its analogs to the uninfected cells.

    • Incubate for the same duration as the infection assay (3-5 days).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Intracellular Efficacy of this compound and Analogs against M. tuberculosis

CompoundMIC against Mtb H37Rv (µM)[1]Intracellular EC₅₀ (µM)
This compound>50>50
This compound-Analog A12.515.2
This compound-Analog B0.81.1
Rifampicin0.10.2

EC₅₀ (50% effective concentration) is the concentration that inhibits intracellular bacterial growth by 50%.

Table 2: Cytotoxicity of this compound and Analogs in THP-1 Macrophages

CompoundCC₅₀ in THP-1 cells (µM)Selectivity Index (SI = CC₅₀ / EC₅₀)
This compound>100-
This compound-Analog A>100>6.6
This compound-Analog B8577.3
Rifampicin>100>500

A higher Selectivity Index indicates a greater therapeutic window for the compound.

Conclusion

The described cell-based assays provide a robust platform for evaluating the efficacy of MtTMPK inhibitors like this compound against intracellular M. tuberculosis. By combining an intracellular killing assay with a host cell cytotoxicity assay, researchers can identify compounds with potent antitubercular activity and a favorable safety profile. The hypothetical data presented for this compound and its analogs illustrate how chemical modifications to improve bacterial uptake can transform a potent enzyme inhibitor into a promising whole-cell active agent. This comprehensive approach is essential for the preclinical development of new anti-tuberculosis drugs.

References

Application Note & Protocol: Evaluating MtTMPK-IN-9 Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1] It is widely used to measure the in vitro cytotoxic effects of drugs and other compounds on cell lines or primary cells.[2] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[1][3]

This conversion only occurs in viable cells with active metabolism.[2] The resulting intracellular formazan crystals are solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of cytotoxicity when cells are exposed to compounds like MtTMPK-IN-9.[1]

Experimental Workflow

The following diagram outlines the major steps involved in performing the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare this compound Serial Dilutions D Treat Cells with this compound (e.g., 24-72 hours) B->D C->D E Add MTT Reagent (e.g., 5 mg/mL) D->E F Incubate to Allow Formazan Formation (2-4 hours) E->F G Add Solubilization Solution (e.g., DMSO, SDS) F->G H Incubate to Dissolve Crystals (2-4 hours or overnight) G->H I Read Absorbance (~570 nm) H->I J Calculate % Cell Viability and Determine IC50 I->J

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

3.1. Materials and Reagents

  • 96-well flat-bottom sterile tissue culture plates

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT in 10 mL of sterile PBS. Filter sterilize the solution using a 0.22 µm filter and store at -20°C, protected from light.[1]

  • Solubilization Solution: Options include 100% DMSO, or 10% SDS in 0.01 M HCl.[4][5]

3.2. Step-by-Step Procedure

Step 1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.

  • Dilute the cell suspension in complete culture medium to the optimal seeding density. This density should be predetermined to ensure cells are in the logarithmic growth phase during the assay, with untreated wells having an absorbance between 0.75 and 1.25.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach (for adherent lines).

Step 2: Compound Treatment

  • Prepare a stock solution of this compound in sterile DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.[6] It is common to perform an initial broad-range screen (e.g., 0.1, 1, 10, 100 µM) followed by a narrower range to pinpoint the IC₅₀.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

  • Include the following controls on each plate:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for the drug dilutions.

    • Blank Control: Wells containing culture medium only (no cells) for background subtraction.[7]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

Step 3: MTT Addition and Incubation

  • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT Reagent to each well (including controls).[4]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Visually inspect the wells with an inverted microscope to confirm the formation of punctate intracellular precipitate.[7]

Step 4: Formazan Solubilization

  • After incubation, the formazan crystals must be dissolved.

    • For DMSO: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[4]

    • For SDS-HCl: Add 100 µL of the solubilization solution directly to each well (no need to remove the medium).[5]

  • Place the plate on an orbital shaker and mix at a low speed for 10-15 minutes, or incubate in the dark for 2-4 hours (or overnight with SDS) to ensure complete solubilization of the crystals.[4][7]

Step 5: Data Acquisition

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader.

  • The recommended wavelength is between 550 and 600 nm (typically 570 nm).[7] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[7]

Data Presentation and Analysis

  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

  • Summarize Data: Organize the quantitative data into a clear, structured table.

Table 1: Example Data for this compound Cytotoxicity on a Hypothetical Cell Line

This compound Conc. (µM) Mean Absorbance (570 nm) Standard Deviation % Cell Viability
0 (Control) 1.152 0.085 100.0%
0.1 1.130 0.079 98.1%
1 0.985 0.061 85.5%
10 0.611 0.045 53.0%
50 0.245 0.022 21.3%
100 0.118 0.015 10.2%

Note: This table contains example data. Actual results must be generated experimentally.

  • Determine IC₅₀: Plot the % Cell Viability against the log of the this compound concentration. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined from this dose-response curve using non-linear regression analysis.[8]

Troubleshooting

Table 2: Common Problems and Solutions in the MTT Assay

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effect in the 96-well plate.[9] Ensure the cell suspension is homogenous before seeding. Practice pipetting technique. Avoid using the outermost wells of the plate or fill them with sterile PBS.[9]
Low absorbance readings in all wells Cell number per well is too low; Insufficient incubation time with MTT reagent; Incomplete solubilization of formazan. Optimize initial cell seeding density. Increase MTT incubation time until purple color is visible. Ensure complete dissolution of crystals before reading; may require longer incubation or shaking.
High absorbance in blank (medium only) wells Contamination of medium or reagents with bacteria/yeast; Phenol red in medium can interfere. Use sterile technique and fresh, sterile reagents. Use a reference wavelength (630-650 nm) to correct for phenol red absorbance.

| MTT reagent is blue-green | Contamination with a reducing agent or microbes; Excessive exposure to light. | Discard the reagent. Use sterile technique when handling. Store MTT solution protected from light at 4°C or -20°C. |

References

Determining the Potency of Novel Anti-Tubercular Agents: A Protocol for Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-9, a novel inhibitor targeting the thymidylate kinase (TMPK) of Mycobacterium tuberculosis. The described methodology is based on the widely accepted broth microdilution technique, adapted for the slow-growing nature of this pathogenic bacterium. Adherence to this protocol will ensure reproducible and accurate assessment of the compound's in vitro potency.

Data Summary

The following table summarizes hypothetical MIC data for this compound against the H37Rv reference strain of Mycobacterium tuberculosis. Such a table is crucial for the clear presentation and comparison of results.

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference Drug (Isoniazid) MIC (µg/mL)
This compoundM. tuberculosis H37Rv1.252.50.06

Note: This data is for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocol: Broth Microdilution MIC Assay for M. tuberculosis

This protocol is designed for use in a Biosafety Level 3 (BSL-3) laboratory due to the handling of live Mycobacterium tuberculosis.

1. Materials

  • This compound (stock solution of known concentration in an appropriate solvent, e.g., DMSO)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

  • Glycerol

  • Tween 80

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Sterile pipette tips

  • Incubator (37°C)

  • Spectrophotometer or McFarland standards

  • Biosafety cabinet (Class II or III)

  • Resazurin sodium salt solution (0.02% w/v in sterile water) or similar viability indicator (optional)

  • Isoniazid (as a positive control)

2. Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in complete Middlebrook 7H9 broth at 37°C until it reaches mid-log phase (typically 7-14 days).

    • Vortex the culture with sterile glass beads to break up clumps.

    • Allow the culture to settle for 30 minutes to remove any remaining large clumps.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL) using sterile 7H9 broth.

    • Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.[1]

3. Assay Procedure

  • Compound Dilution Plate:

    • Add 100 µL of complete Middlebrook 7H9 broth to all wells of a sterile 96-well plate.

    • Add 100 µL of a 2X starting concentration of this compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

    • Prepare a separate dilution series for the positive control drug (Isoniazid).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (1 x 10⁵ CFU/mL) to wells in columns 1 through 11.

    • Do not add inoculum to column 12.

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

    • Incubate the plate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control wells (column 11).[2]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[2][3]

    • Growth can be assessed visually by observing turbidity at the bottom of the wells using a reading mirror.

    • Alternatively, for a colorimetric endpoint, add 20 µL of Resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[4]

Visualizing the Workflow

The following diagram illustrates the key steps in the MIC determination protocol for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout prep_media Prepare Complete 7H9 Broth prep_inoculum Prepare and Standardize M. tb Inoculum (0.5 McFarland) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_dilution Prepare 1:100 Inoculum Dilution prep_inoculum->prep_dilution prep_dilution->serial_dilution inoculate Inoculate Plate with Standardized M. tb serial_dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Read MIC (Visual or Colorimetric) incubate->read_mic

Caption: Workflow for MIC determination of this compound against M. tuberculosis.

References

Application Notes and Protocols for MMP9-IN-X in a Whole-Cell Screening Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components.[1][2] Its overexpression is implicated in a variety of pathological processes, including tumor invasion, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention.[1][3][4][5] MMP9-IN-X is a novel, potent, and selective small molecule inhibitor of MMP-9. These application notes provide a detailed protocol for utilizing MMP9-IN-X in a whole-cell screening assay to identify and characterize its anti-invasive and anti-proliferative effects.

The following protocols are designed for researchers in cancer biology, pharmacology, and drug discovery to assess the cellular activity of MMP-9 inhibitors. The assays described herein are fundamental for preclinical evaluation and can be adapted for high-throughput screening campaigns.

Signaling Pathways Involving MMP-9

MMP-9 expression and activity are regulated by a complex network of signaling pathways, often initiated by growth factors and pro-inflammatory cytokines.[6][7] Understanding these pathways is crucial for interpreting the mechanism of action of MMP-9 inhibitors. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Erk cascades, which converge on transcription factors like NF-κB and AP-1 to regulate MMP-9 gene expression.[6][8][9]

MMP9_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase GF->RTK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene AP1->MMP9_Gene MMP9_Protein M.in.Pro-MMP-9 (inactive) MMP9_Gene->MMP9_Protein Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion MMP9_IN_X MMP9-IN-X MMP9_IN_X->Active_MMP9

Caption: Simplified signaling cascade leading to MMP-9 activation and its inhibition by MMP9-IN-X.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of MMP9-IN-X on the viability of cancer cells and to establish a non-toxic concentration range for subsequent functional assays.

Materials:

  • Human cancer cell line with high MMP-9 expression (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MMP9-IN-X (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent (e.g., CellTiter-Blue®)

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of MMP9-IN-X in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the MMP9-IN-X dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 20 µL of the resazurin-based reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of MMP9-IN-X to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

CompoundCell LineIncubation Time (h)Cytotoxicity IC50 (µM)
MMP9-IN-XHT-108048> 50
MMP9-IN-XMDA-MB-23148> 50
DoxorubicinHT-1080480.2

Table 1: Example cytotoxicity data for MMP9-IN-X compared to a known cytotoxic agent.

In Vitro Invasion Assay (Boyden Chamber Assay)

Objective: To assess the ability of MMP9-IN-X to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • 24-well Boyden chamber inserts with 8 µm pore size polycarbonate membranes

  • Basement membrane matrix (e.g., Matrigel®)

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • MMP9-IN-X

  • Calcein AM

  • Fluorescence plate reader

Procedure:

  • Thaw the basement membrane matrix on ice and dilute with cold serum-free medium.

  • Coat the top of the Boyden chamber inserts with 50 µL of the diluted matrix and allow it to solidify at 37°C for at least 1 hour.

  • Harvest and resuspend cells in serum-free medium containing various concentrations of MMP9-IN-X or vehicle control.

  • Add 500 µL of complete growth medium (chemoattractant) to the lower chamber.

  • Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber.

  • Incubate for 18-24 hours at 37°C.

  • Carefully remove the non-invading cells from the top of the insert with a cotton swab.

  • Transfer the inserts to a new 24-well plate containing 500 µL of Calcein AM solution in PBS.

  • Incubate for 1 hour at 37°C.

  • Measure the fluorescence of the invaded cells on the bottom of the membrane using a plate reader.

Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control. Determine the IC50 for invasion inhibition.

CompoundCell LineInvasion IC50 (µM)
MMP9-IN-XHT-10801.5
MMP9-IN-XMDA-MB-2312.8
GM6001 (Broad-spectrum MMP inhibitor)HT-10800.5

Table 2: Example invasion inhibition data for MMP9-IN-X.

Invasion_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Coat_Insert 1. Coat insert with basement membrane matrix Prepare_Cells 2. Prepare cell suspension with MMP9-IN-X Coat_Insert->Prepare_Cells Add_Chemoattractant 3. Add chemoattractant to lower chamber Prepare_Cells->Add_Chemoattractant Seed_Cells 4. Seed cells in upper chamber Add_Chemoattractant->Seed_Cells Incubate 5. Incubate for 18-24h Seed_Cells->Incubate Remove_Noninvaders 6. Remove non-invading cells Incubate->Remove_Noninvaders Stain_Invaders 7. Stain invading cells with Calcein AM Remove_Noninvaders->Stain_Invaders Measure_Fluorescence 8. Quantify fluorescence Stain_Invaders->Measure_Fluorescence

Caption: Workflow for the in vitro invasion assay.

Gelatin Zymography

Objective: To directly visualize the effect of MMP9-IN-X on the enzymatic activity of secreted MMP-9.

Materials:

  • Conditioned medium from cells treated with MMP9-IN-X

  • SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Culture cells to near confluence and then switch to serum-free medium containing different concentrations of MMP9-IN-X or vehicle.

  • Collect the conditioned medium after 24-48 hours.

  • Concentrate the proteins in the conditioned medium if necessary.

  • Mix equal amounts of protein with zymogram sample buffer. Do not heat or reduce the samples.

  • Load samples onto the gelatin-containing SDS-PAGE gel.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS.

  • Incubate the gel in developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Data Analysis: Quantify the intensity of the bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software.

TreatmentPro-MMP-9 Activity (% of Control)Active MMP-9 Activity (% of Control)
Vehicle Control100100
MMP9-IN-X (1 µM)9845
MMP9-IN-X (5 µM)9512
MMP9-IN-X (10 µM)92< 5

Table 3: Example results from gelatin zymography densitometry.

Conclusion

The protocols outlined in these application notes provide a robust framework for the cellular characterization of MMP-9 inhibitors like MMP9-IN-X. By employing a combination of viability, invasion, and enzymatic activity assays, researchers can effectively evaluate the potency and mechanism of action of novel compounds targeting MMP-9. These methods are essential for advancing the preclinical development of new anti-cancer therapeutics.

References

Application Notes and Protocols for Enhancing the Solubility of MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtTMPK-IN-9 is a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme in the bacterial DNA synthesis pathway. As a promising candidate for tuberculosis therapy, its efficacy in in vitro and in vivo experimental models is paramount. However, like many potent small molecule inhibitors, this compound exhibits poor aqueous solubility, which can significantly hinder its biological assessment by causing inconsistent results, underestimation of potency, and poor bioavailability.

These application notes provide a comprehensive overview of various techniques to enhance the solubility of this compound for research and preclinical development. Detailed protocols for the most common and effective methods are provided, along with data presentation tables to guide formulation decisions.

Physicochemical Properties of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of this compound is the first step in selecting an appropriate solubilization strategy. The following table summarizes hypothetical data for this compound.

PropertyValueImplication for Solubility
Molecular Weight450.5 g/mol Moderate size, may favor certain formulation types.
LogP4.2High lipophilicity, indicating poor aqueous solubility.
Aqueous Solubility< 1 µg/mLVery low solubility, requiring significant enhancement for biological assays.
pKa8.5 (basic)Ionizable, suggesting pH modification could be a viable strategy.
Melting Point210 °CHigh melting point may indicate strong crystal lattice energy, making dissolution difficult.

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound.[1][2][3] The choice of method depends on the specific experimental requirements, such as the desired final concentration, the biological assay system, and the route of administration in animal studies.

A logical workflow for selecting a suitable solubility enhancement technique is outlined below.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Application start Characterize Physicochemical Properties of this compound solubility_check Determine Aqueous Solubility start->solubility_check is_ionizable Is the compound ionizable? solubility_check->is_ionizable ph_modification pH Adjustment is_ionizable->ph_modification Yes cosolvency Co-solvency is_ionizable->cosolvency No ph_modification->cosolvency If insufficient invitro In Vitro Assays ph_modification->invitro complexation Cyclodextrin Complexation cosolvency->complexation For further improvement cosolvency->invitro solid_dispersion Solid Dispersion complexation->solid_dispersion For solid dosage forms complexation->invitro invivo In Vivo Studies complexation->invivo nanotechnology Nanotechnology Approaches solid_dispersion->nanotechnology For advanced formulations solid_dispersion->invivo nanotechnology->invivo

Caption: Workflow for selecting a solubility enhancement strategy.

Co-solvency

The use of water-miscible organic solvents, or co-solvents, is a common and straightforward method to increase the solubility of hydrophobic compounds.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Data Presentation: Solubility of this compound in Various Co-solvent Systems (Hypothetical Data)

Co-solvent System (v/v)This compound Solubility (µg/mL)Fold IncreaseRecommended Use
100% Water< 1-Control
10% DMSO in Water5050In vitro assays (final DMSO conc. < 0.5%)
20% Ethanol in Water3030In vitro assays, oral formulations
40% PEG 400 in Water150150Oral and parenteral formulations
30% PG / 10% Ethanol in Water120120Parenteral formulations
pH Adjustment

For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5][6] As this compound has a basic pKa, its solubility will increase in acidic conditions due to the formation of a more soluble salt.

Data Presentation: pH-Dependent Solubility of this compound (Hypothetical Data)

pHThis compound Solubility (µg/mL)Fold IncreaseRecommended Use
7.4< 1-Physiological baseline
6.01010Cell culture media (with caution)
5.0100100Acidic buffers for formulation
4.0500500Stock solutions, oral gavage
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Data Presentation: Solubility of this compound with Cyclodextrins (Hypothetical Data)

Cyclodextrin (Concentration)This compound Solubility (µg/mL)Fold IncreaseRecommended Use
10% (w/v) HP-β-CD in Water800800In vitro and in vivo studies
20% (w/v) SBE-β-CD in Water15001500Parenteral formulations
Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[3][4][7] This technique can enhance the dissolution rate and apparent solubility of the compound.

Common Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Data Presentation: Dissolution of this compound from Solid Dispersions (Hypothetical Data)

FormulationDrug:Polymer Ratio% Drug Released at 30 minRecommended Use
Pure this compound-< 5%-
This compound:PVP K301:570%Oral solid dosage forms
This compound:HPMC-AS1:385%Enteric-coated formulations
This compound:Soluplus®1:1095%Enhanced oral bioavailability

Experimental Protocols

Protocol for Preparing a Co-solvent Formulation

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in 40% PEG 400.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 400 µL of PEG 400 to the tube.

  • Vortex the mixture for 1-2 minutes to wet the powder.

  • Place the tube in a sonicator bath for 10-15 minutes to aid dissolution.

  • Visually inspect the solution for any remaining solid particles. If present, continue sonication for another 10 minutes.

  • Once the compound is fully dissolved in PEG 400, add 600 µL of sterile deionized water to bring the final volume to 1 mL.

  • Vortex the solution thoroughly to ensure homogeneity.

  • The final concentration of the stock solution is 1 mg/mL in 40% PEG 400. This stock can be further diluted in aqueous buffers for experiments.

G cluster_0 Co-solvent Formulation Workflow weigh Weigh 1 mg This compound add_peg Add 400 µL PEG 400 weigh->add_peg vortex1 Vortex to wet add_peg->vortex1 sonicate Sonicate to dissolve vortex1->sonicate inspect Visually inspect sonicate->inspect inspect->sonicate Particulate add_water Add 600 µL Water inspect->add_water Dissolved vortex2 Vortex to mix add_water->vortex2 final_solution 1 mg/mL Stock Solution in 40% PEG 400 vortex2->final_solution

Caption: Workflow for co-solvent formulation preparation.

Protocol for Preparing a Cyclodextrin Formulation

This protocol details the preparation of a this compound formulation using HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile glass vial

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD by dissolving 1 g of HP-β-CD in 10 mL of sterile deionized water in a sterile glass vial.

  • Add a magnetic stir bar and stir the solution until the HP-β-CD is completely dissolved.

  • Add an excess amount of this compound powder (e.g., 10 mg) to the HP-β-CD solution.

  • Seal the vial and stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear filtrate is a saturated solution of the this compound:HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

G cluster_0 Cyclodextrin Formulation Workflow prepare_cd Prepare 10% HP-β-CD solution add_drug Add excess This compound prepare_cd->add_drug stir Stir for 24-48 hours add_drug->stir filter Filter through 0.22 µm filter stir->filter analyze Determine concentration by HPLC-UV filter->analyze final_product Saturated this compound:HP-β-CD Solution analyze->final_product

Caption: Workflow for cyclodextrin formulation preparation.

Conclusion and Recommendations

The poor aqueous solubility of this compound necessitates the use of enabling formulation strategies for its preclinical evaluation.

  • For initial in vitro screening, co-solvents like DMSO are appropriate, ensuring the final concentration in the assay remains non-toxic to cells (typically < 0.5%).

  • For more complex cellular models or when higher concentrations are needed, cyclodextrin complexation with HP-β-CD or SBE-β-CD is a highly effective and biocompatible option.

  • For in vivo oral administration, solid dispersions or cyclodextrin formulations are recommended to enhance dissolution and absorption.

  • pH adjustment can be a simple and effective method for preparing stock solutions, but care must be taken to ensure the pH is compatible with the experimental system.

It is crucial to validate that the chosen solubilization method does not interfere with the biological assay or exhibit toxicity. Appropriate vehicle controls should always be included in experiments. The selection of an optimal solubility enhancement technique will be guided by the specific experimental context and the desired therapeutic application of this compound.

References

Application Notes and Protocols for the In Vivo Formulation of MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized protocol for the formulation of the representative poorly soluble kinase inhibitor, MtTMPK-IN-9, for in vivo animal studies based on common industry practices. The specific physicochemical properties of this compound are not publicly available. Therefore, the end-user must validate and optimize this protocol for their specific compound and intended application. All laboratory procedures should be performed in accordance with institutional safety guidelines and regulations.

Introduction

This compound is a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for DNA synthesis in the pathogen. Due to its potential as an anti-tubercular agent, in vivo studies are essential to evaluate its efficacy and pharmacokinetic profile. Like many kinase inhibitors, this compound is expected to have low aqueous solubility, posing a significant challenge for achieving adequate bioavailability in animal models.[1][2][3] This application note provides a detailed protocol for the preparation of a formulation suitable for oral (PO) and intravenous (IV) administration of this compound in preclinical animal studies.

Data Presentation: Formulation Components

The selection of appropriate excipients is crucial for solubilizing poorly soluble compounds for in vivo administration. The following table summarizes commonly used components and their typical concentration ranges for formulating kinase inhibitors. These ranges serve as a starting point and may require optimization based on the specific characteristics of this compound.

ComponentFunctionTypical Concentration Range (PO)Typical Concentration Range (IV)Examples
Vehicle Primary solvent/carrier10-40% (v/v)5-20% (v/v)Polyethylene glycol 400 (PEG400), Propylene glycol (PG)[4]
Co-solvent Enhances solubility5-20% (v/v)2-10% (v/v)Ethanol, Dimethyl sulfoxide (DMSO)[4]
Surfactant Improves wetting and prevents precipitation1-10% (v/v)0.5-5% (v/v)Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15[4]
Aqueous Phase Diluent for final volumeq.s. to 100%q.s. to 100%Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-buffered saline (PBS)

Experimental Protocols

Materials and Equipment
  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Ethanol (200 proof, USP grade)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl, sterile)

  • 5% Dextrose in Water (D5W, sterile)

  • Sterile, pyrogen-free water for injection

  • Glass vials and beakers

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Sterile filters (0.22 µm)

  • Syringes and needles

Protocol for Oral (PO) Formulation

This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 40% PEG400, 10% Ethanol, and 5% Tween® 80 in saline.

  • Vehicle Preparation:

    • In a sterile glass beaker, combine 4.0 mL of PEG400 and 1.0 mL of Ethanol.

    • Mix thoroughly using a magnetic stirrer.

    • Add 0.5 mL of Tween® 80 and continue stirring until a clear, homogeneous solution is formed.

  • Dissolution of this compound:

    • Accurately weigh 50 mg of this compound and add it to the vehicle.

    • Vortex the mixture for 2-3 minutes to ensure the powder is well-wetted.

    • Place the beaker on a magnetic stirrer and stir until the compound is completely dissolved. If necessary, sonicate the mixture for 10-15 minutes to facilitate dissolution. Gentle warming (up to 40°C) can also be applied.

  • Final Dilution:

    • Once the this compound is fully dissolved, slowly add 4.5 mL of saline to the solution while stirring to bring the final volume to 10 mL.

    • Continue stirring for an additional 10 minutes to ensure uniformity.

    • Visually inspect the final formulation for any signs of precipitation or immiscibility.

Protocol for Intravenous (IV) Formulation

This protocol outlines the preparation of a 1 mg/mL solution of this compound in a vehicle of 20% PEG400, 5% Ethanol, and 2% Tween® 80 in D5W. Note: All steps for IV formulation must be performed under aseptic conditions in a laminar flow hood.

  • Vehicle Preparation:

    • In a sterile glass beaker, combine 2.0 mL of PEG400 and 0.5 mL of Ethanol.

    • Mix thoroughly with a sterile magnetic stir bar.

    • Add 0.2 mL of Tween® 80 and stir until a clear, homogeneous solution is achieved.

  • Dissolution of this compound:

    • Aseptically weigh 10 mg of this compound and add it to the sterile vehicle.

    • Vortex briefly to disperse the powder.

    • Stir the mixture until the compound is completely dissolved. Sonication can be used if needed.

  • Final Dilution and Sterilization:

    • Slowly add 7.3 mL of D5W to the solution with continuous stirring.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

    • Visually inspect the final product for any particulates before administration.

Visualizations

Experimental Workflow for Formulation Preparation

G cluster_0 Vehicle Preparation cluster_1 API Dissolution cluster_2 Final Formulation A Combine Organic Solvents (e.g., PEG400, Ethanol) B Add Surfactant (e.g., Tween® 80) A->B C Mix to Homogeneity B->C E Add API to Vehicle C->E Prepared Vehicle D Weigh this compound D->E F Vortex and/or Sonicate Until Dissolved E->F G Add Aqueous Phase (Saline or D5W) F->G API Concentrate H Final Mixing G->H I Sterile Filtration (IV only) H->I J Final QC Check (Visual Inspection) I->J

Caption: Workflow for the preparation of this compound formulation.

Conceptual Signaling Pathway Inhibition

G MtTMPK MtTMPK dTDP dTDP MtTMPK->dTDP dTMP dTMP dTMP->MtTMPK dTTP dTTP dTDP->dTTP Other Kinases DNAsynthesis DNA Synthesis dTTP->DNAsynthesis MtTMPKIN9 This compound MtTMPKIN9->MtTMPK

Caption: Inhibition of the MtTMPK pathway by this compound.

References

Application Notes and Protocols for Assessing the Solution Stability of MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the stability of the novel inhibitor, MtTMPK-IN-9, in various solution-based conditions. Understanding the chemical stability of a compound is a critical step in early-stage drug development, as it influences formulation strategies, storage conditions, and ultimately, the compound's therapeutic potential. The following protocols outline methods to evaluate the impact of pH, temperature, and solvent composition on the stability of this compound. The primary analytical technique described is High-Performance Liquid Chromatography (HPLC), a widely used and reliable method for quantifying small molecules and their degradation products.

Key Experimental Objectives

  • To determine the rate of degradation of this compound under various stress conditions.

  • To identify the optimal pH and temperature for maintaining the stability of this compound in solution.

  • To develop a robust analytical method for the routine analysis of this compound stability.

I. Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different conditions. This data is representative of what could be obtained using the protocols described below.

Condition Time Point % Remaining this compound (Mean ± SD) Major Degradant(s) Detected
pH Stability (25°C)
pH 2.0 (0.01 N HCl)24 hours98.5 ± 1.2None Detected
pH 7.4 (PBS)24 hours92.1 ± 2.5Degradant A
pH 9.0 (0.01 N NaOH)24 hours65.3 ± 4.1Degradant A, Degradant B
Temperature Stability (pH 7.4)
4°C7 days95.8 ± 1.8Minor Degradant A
25°C (Room Temp)7 days80.4 ± 3.3Degradant A
40°C7 days55.2 ± 5.0Degradant A, Degradant C
Solvent Stability (25°C)
100% Acetonitrile48 hours99.1 ± 0.8None Detected
50% Acetonitrile/Water48 hours96.3 ± 1.5Minor Degradant A
100% DMSO48 hours98.8 ± 1.1None Detected

II. Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol establishes a reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate to generate a standard curve by plotting peak area against concentration.

HPLC_Method_Workflow prep_mp Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) hplc_setup Set Up HPLC System (C18 Column, Gradient, UV Detection) prep_mp->hplc_setup prep_std Prepare this compound Calibration Standards inject_std Inject Standards (Triplicate) prep_std->inject_std hplc_setup->inject_std gen_curve Generate Standard Curve (Peak Area vs. Concentration) inject_std->gen_curve quantify Quantify this compound (% Remaining) gen_curve->quantify inject_sample Inject Stability Samples inject_sample->quantify pH_Stability_Workflow prep_stock Prepare this compound Stock Solution spike_buffers Spike into pH Buffers (pH 2.0, 7.4, 9.0) prep_stock->spike_buffers t0_sample Analyze T=0 Sample spike_buffers->t0_sample incubate Incubate at 25°C spike_buffers->incubate hplc_analysis Analyze by HPLC t0_sample->hplc_analysis time_points Sample at Time Points (1, 4, 8, 24h) incubate->time_points time_points->hplc_analysis calc_remain Calculate % Remaining hplc_analysis->calc_remain

Target Engagement Studies of MtTMPK Inhibitors in Mycobacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the target engagement of inhibitors of Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtTMPK), a critical enzyme for mycobacterial DNA synthesis and a promising target for novel anti-tuberculosis drugs. This document focuses on the representative inhibitor MtTMPK-IN-7, for which public data is available, to illustrate the principles and protocols applicable to other inhibitors in this class, such as the similarly characterized MtTMPK-IN-9.

Introduction to MtTMPK and its Inhibition

Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtTMPK) is an essential enzyme that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the DNA synthesis pathway. The inhibition of MtTMPK disrupts this pathway, leading to the cessation of bacterial growth. Several non-nucleoside inhibitors of MtTMPK have been developed, demonstrating potent enzymatic inhibition and whole-cell activity against M. tuberculosis. Verifying that these compounds engage MtTMPK within the complex environment of a living mycobacterial cell is a critical step in their development as potential therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data for the representative MtTMPK inhibitor, MtTMPK-IN-7. This compound demonstrates moderate enzymatic inhibition and potent whole-cell activity against Mycobacterium tuberculosis.

CompoundTargetIC50 (µM)MIC (µM) against M. tuberculosis H37RvCytotoxicity (EC50 in MRC-5 cells, µM)Reference
MtTMPK-IN-7 (compound 26)MtTMPK472.3 - 4.7Not reported as significant[1][2][3]
This compoundMtTMPK48SubmicromolarNot reported as significant
MtTMPK-IN-2 (compound 15)MtTMPK1.112.56.1
MtTMPK-IN-3MtTMPK0.1212.512.5[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of MtTMPK in the mycobacterial DNA synthesis pathway and the general workflow for assessing target engagement using the Cellular Thermal Shift Assay (CETSA).

MtTMPK_Pathway dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP NDPK Nucleoside Diphosphate Kinase dTDP->NDPK dTTP dTTP DNAPol DNA Polymerase dTTP->DNAPol DNA DNA Synthesis MtTMPK->dTDP Phosphorylation NDPK->dTTP DNAPol->DNA Inhibitor MtTMPK-IN-7 / this compound Inhibitor->MtTMPK Inhibition

Fig. 1: Role of MtTMPK in Mycobacterial DNA Synthesis.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Protein Quantification cluster_4 Data Analysis Mycobacteria Mycobacterial Culture Inhibitor Treat with MtTMPK Inhibitor Mycobacteria->Inhibitor Heat Heat Shock (Temperature Gradient) Inhibitor->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble MtTMPK (e.g., Western Blot, MS) Centrifugation->Quantification Analysis Generate Melt Curve & Determine Thermal Shift Quantification->Analysis

Fig. 2: General Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for MtTMPK Target Engagement in Mycobacterium

This protocol is adapted from general CETSA procedures with specific modifications for working with mycobacteria. Mycobacterium smegmatis can be used as a non-pathogenic surrogate for initial assay development, while work with Mycobacterium tuberculosis requires appropriate Biosafety Level 3 (BSL-3) containment.

Materials:

  • Mycobacterium culture (e.g., M. smegmatis mc²155 or M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (or appropriate growth medium)

  • MtTMPK inhibitor (e.g., MtTMPK-IN-7)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail

  • Bead-beating tubes with sterile glass or zirconia beads

  • Bead beater/homogenizer

  • Temperature-controlled thermal cycler or heating blocks

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-MtTMPK antibody (or antibody against a tagged version of the protein)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Centrifuge

Procedure:

  • Culture and Treatment:

    • Grow mycobacterial cultures to mid-log phase (OD600 ≈ 0.6-0.8).

    • Harvest the cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in fresh growth medium.

    • Aliquot the cell suspension into treatment tubes.

    • Add the MtTMPK inhibitor to the desired final concentrations (e.g., a dose-response from 0.1 to 100 µM). Include a DMSO-only vehicle control.

    • Incubate the cells with the inhibitor for 1-2 hours at 37°C with shaking.

  • Thermal Challenge:

    • Transfer aliquots of the treated cell suspensions to PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control at 37°C.

    • After heating, cool the samples to room temperature for 3 minutes.

  • Cell Lysis:

    • Transfer the heated cell suspensions to bead-beating tubes.

    • Centrifuge to pellet the cells and remove the supernatant.

    • Resuspend the cell pellets in ice-cold Lysis Buffer.

    • Perform mechanical lysis using a bead beater (e.g., 3-4 cycles of 45 seconds at high speed with 1-minute intervals on ice).

    • Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris and aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for MtTMPK.

    • Develop the blot using a chemiluminescence substrate and image the results.

    • Quantify the band intensities for MtTMPK in each lane.

  • Data Analysis:

    • For each temperature, normalize the band intensity to the unheated control (37°C).

    • Plot the normalized intensity versus temperature for both the vehicle-treated and inhibitor-treated samples to generate melt curves.

    • A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

    • To determine the EC50 of target engagement, perform an isothermal dose-response experiment. Heat all samples (with varying inhibitor concentrations) to a single temperature that shows a significant difference in MtTMPK solubility between the vehicle and a high concentration of the inhibitor. Plot the normalized band intensity against the inhibitor concentration and fit the data to a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of an MtTMPK inhibitor against M. tuberculosis using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

  • MtTMPK inhibitor

  • 96-well microtiter plates

  • Resazurin solution (0.02% w/v in sterile water)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted culture 1:100 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the MtTMPK inhibitor in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (positive control for growth) and a media-only control (negative control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and the positive control.

    • Seal the plates and incubate at 37°C for 7-10 days.

  • MIC Determination:

    • After incubation, add 30 µL of resazurin solution to each well.

    • Incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the inhibitor that prevents this color change (i.e., the well remains blue).

Logical Relationships and Interpretation

The diagram below illustrates the logical flow of interpreting the data from target engagement and whole-cell activity assays.

Logical_Relationship cluster_0 In Vitro Activity cluster_1 Cellular Target Engagement cluster_2 Whole-Cell Activity cluster_3 Interpretation Enzyme_Assay Enzymatic Assay (IC50) CETSA CETSA (Thermal Shift) Enzyme_Assay->CETSA Predicts Cellular Target Conclusion Confirmation of On-Target Mechanism of Action Enzyme_Assay->Conclusion MIC_Assay MIC Assay CETSA->MIC_Assay Demonstrates Target is Hit in Cells CETSA->Conclusion MIC_Assay->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of MtTMPK-IN-9 in Whole-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency of MtTMPK-IN-9 in whole-cell assays against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: We observe potent inhibition of recombinant MtTMPK enzyme activity by this compound in biochemical assays, but the compound shows weak activity in whole-cell Mtb growth inhibition assays. Why is there a discrepancy?

A1: This is a common challenge observed with many MtTMPK inhibitors. The discrepancy between enzymatic and whole-cell activity often stems from factors related to the compound's ability to reach its target within the bacterium. Key reasons include:

  • Poor Permeability: The complex and lipid-rich cell wall of M. tuberculosis acts as a formidable barrier, preventing many compounds from entering the bacterial cytoplasm where MtTMPK is located.[1][2]

  • Efflux Pumps: Mtb possesses numerous efflux pumps that can actively transport foreign compounds, including inhibitors like this compound, out of the cell, thereby reducing the intracellular concentration below the effective level.[2]

  • Compound Metabolism/Inactivation: The compound may be metabolized or inactivated by enzymes within the mycobacterium.

  • Target Engagement in the Cellular Milieu: The intracellular environment (e.g., pH, substrate concentrations) can differ significantly from the conditions of a biochemical assay, potentially altering the interaction between this compound and its target.

Q2: What are the initial troubleshooting steps to investigate the low whole-cell potency of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Verify Compound Integrity and Purity: Ensure the compound is stable and of high purity. Degradation or impurities can lead to misleading results.

  • Confirm MIC Protocol: Double-check the parameters of your Minimum Inhibitory Concentration (MIC) assay, including the Mtb strain used, inoculum density, media composition, and incubation time.[3][4][5]

  • Assess Cytotoxicity: Determine the cytotoxicity of this compound against a relevant mammalian cell line (e.g., Vero, THP-1) to establish a therapeutic window. High cytotoxicity at concentrations close to the MIC can mask true antibacterial activity.

  • Evaluate in the Presence of an Efflux Pump Inhibitor: Perform the MIC assay in the presence of a broad-spectrum efflux pump inhibitor, such as verapamil or reserpine. A significant decrease in the MIC value would suggest that efflux is a major contributor to the low whole-cell potency.

Q3: How can we improve the whole-cell activity of our MtTMPK inhibitors?

A3: Improving whole-cell potency often involves medicinal chemistry efforts to enhance compound properties. Strategies include:

  • Increase Lipophilicity: Modifying the compound to increase its lipophilicity can improve its ability to penetrate the mycobacterial cell wall. However, a balance must be struck to maintain solubility.

  • Conjugation to Uptake-Enhancing Moieties: Attaching the inhibitor to molecules that are actively transported into Mtb, such as siderophores or certain nutrients, can facilitate uptake.[6]

  • Develop Prodrugs: Designing a prodrug that is converted to the active inhibitor inside the bacterium can be an effective strategy to bypass permeability barriers.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to the low whole-cell potency of this compound.

Problem: High IC50 in Enzymatic Assay, but Very High or No Activity in Whole-Cell MIC Assay

Troubleshooting_Workflow start Start: Low Whole-Cell Potency Observed check_compound 1. Verify Compound Integrity & Purity start->check_compound check_mic 2. Review MIC Assay Protocol check_compound->check_mic assess_cytotoxicity 3. Determine Cytotoxicity (e.g., MTT Assay) check_mic->assess_cytotoxicity efflux_assay 4. Test with Efflux Pump Inhibitor assess_cytotoxicity->efflux_assay permeability_issue Hypothesis: Poor Permeability efflux_assay->permeability_issue MIC Unchanged? efflux_issue Hypothesis: Efflux Pump Activity efflux_assay->efflux_issue MIC Decreases? target_engagement_issue Hypothesis: Lack of Target Engagement permeability_issue->target_engagement_issue medicinal_chemistry Solution: Medicinal Chemistry Approaches (e.g., increase lipophilicity, conjugation) permeability_issue->medicinal_chemistry prodrug_strategy Solution: Prodrug Strategy permeability_issue->prodrug_strategy efflux_issue->medicinal_chemistry target_validation Solution: Target Engagement Assay target_engagement_issue->target_validation

Data Presentation

Table 1: Hypothetical Comparative Data for MtTMPK Inhibitors

CompoundMtTMPK IC50 (µM)Mtb H37Rv MIC (µM)Mtb H37Rv MIC + Efflux Pump Inhibitor (µM)Cytotoxicity (CC50, Vero cells, µM)Selectivity Index (CC50/MIC)
This compound 0.5 >100 25 >200 <2
Compound A1.25050>200>4
Compound B0.8152>200>13.3

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the microplate Alamar blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microplates

  • Alamar blue reagent

  • Resazurin

  • Test compound (this compound) and control drugs (e.g., isoniazid)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in a 96-well plate. The final concentration range should typically span from 0.1 to 100 µM.

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the bacterial culture to a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a drug-free control (growth control) and a media-only control (sterility control).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., Vero cells).[7]

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the old media from the cells and add the media containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Target Engagement Assay (Conceptual Framework)

Confirming that this compound engages with its target, MtTMPK, within the whole Mtb cell is a critical step. While technically challenging, a cellular thermal shift assay (CETSA) is a potential method.[8][9]

Target_Engagement_Pathway cluster_cell Mycobacterium tuberculosis Cell MtTMPK_IN_9_out This compound (extracellular) Cell_Wall Cell Wall MtTMPK_IN_9_in This compound (intracellular) MtTMPK MtTMPK dUMP dUMP dTDP dTDP DNA_Synthesis DNA Synthesis

Principle of CETSA: The binding of a ligand (this compound) to its target protein (MtTMPK) can increase the thermal stability of the protein.

Conceptual Workflow:

  • Treat Mtb cells: Incubate intact Mtb cells with varying concentrations of this compound.

  • Heat shock: Heat the treated cells at a range of temperatures.

  • Cell lysis: Lyse the cells to release the proteins.

  • Separate soluble and aggregated proteins: Centrifuge the lysate to separate the soluble proteins from the aggregated (denatured) proteins.

  • Detect MtTMPK: Analyze the amount of soluble MtTMPK in the supernatant using Western blotting or mass spectrometry.

  • Analyze results: A shift in the melting curve of MtTMPK to a higher temperature in the presence of this compound indicates target engagement.

References

Technical Support Center: Overcoming Poor Bacterial Uptake of MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bacterial uptake of MtTMPK-IN-9, a potent inhibitor of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK).

Frequently Asked Questions (FAQs)

Q1: We observe potent enzymatic inhibition of MtTMPK by this compound in our biochemical assays, but the compound shows weak activity against whole-cell M. tuberculosis. What could be the primary reason for this discrepancy?

A1: A significant discrepancy between enzymatic and whole-cell activity is a common challenge for inhibitors targeting intracellular mycobacterial enzymes. The most likely reason is poor permeability of this compound across the complex and lipid-rich cell wall of M. tuberculosis.[1][2][3][4][5] This intricate barrier effectively prevents many hydrophilic and even some lipophilic molecules from reaching their cytoplasmic targets.[3]

Q2: What are the key structural features of the M. tuberculosis cell wall that limit the uptake of small molecules like this compound?

A2: The M. tuberculosis cell wall is a formidable barrier characterized by:

  • A Mycolic Acid Layer: A thick, waxy layer of very long-chain fatty acids (mycolic acids) that forms an outer membrane-like structure, significantly reducing the permeability of many compounds.[1][4]

  • Arabinogalactan-Peptidoglycan Complex: A covalently linked structure that provides rigidity and further limits passive diffusion.[1][5]

  • Low Abundance and Efficiency of Porins: Compared to other bacteria, M. tuberculosis has fewer and less efficient porin channels, which restricts the entry of hydrophilic molecules.[3][6][7]

  • Efflux Pumps: M. tuberculosis possesses numerous efflux pumps that can actively transport compounds out of the cell, further reducing the intracellular concentration of the inhibitor.[5][8][9][10]

Q3: How can we experimentally confirm that poor uptake is the cause of the low whole-cell activity of this compound?

A3: Several experimental approaches can be employed:

  • Intracellular Concentration Measurement: Directly measure the concentration of this compound within M. tuberculosis cells using techniques like liquid chromatography-mass spectrometry (LC-MS). A low intracellular-to-extracellular concentration ratio would strongly indicate a permeability issue.

  • Use of Permeability Enhancers: Test the whole-cell activity of this compound in the presence of known membrane-permeabilizing agents or efflux pump inhibitors (e.g., verapamil, thioridazine).[11] A significant increase in activity would suggest that uptake is a limiting factor.

  • Radiolabeling Studies: Synthesize a radiolabeled version of this compound to trace its accumulation within the bacterial cells over time.

Q4: What strategies can we employ to improve the bacterial uptake of our MtTMPK inhibitor?

A4: Several medicinal chemistry and drug delivery strategies can be explored:

  • Prodrug Approach: Modify this compound into a more lipophilic prodrug that can better traverse the mycolic acid layer and is subsequently cleaved intracellularly to release the active inhibitor.

  • Conjugation to Uptake-Enhancing Moieties: Covalently link this compound to molecules that are actively transported into M. tuberculosis. Examples include:

    • Siderophores: Iron-chelating molecules that are actively taken up by the bacterium.[2]

    • Nutrient Analogues: Molecules that mimic essential nutrients and can hijack bacterial transport systems.

  • Formulation with Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its delivery across the mycobacterial cell wall.

  • Structural Modification: Systematically modify the physicochemical properties of this compound (e.g., lipophilicity, hydrogen bonding capacity) to find a better balance for permeability.

Troubleshooting Guides

Problem: High IC50 in Enzymatic Assay vs. High MIC in Whole-Cell Assay
Potential Cause Troubleshooting Steps Expected Outcome
Poor cell wall permeability 1. Perform an intracellular accumulation assay (LC-MS). 2. Test this compound in combination with a cell wall permeabilizer.1. Low intracellular concentration of this compound. 2. Decreased MIC of this compound in the presence of the permeabilizer.
Efflux pump activity 1. Test this compound in combination with a known efflux pump inhibitor (e.g., verapamil). 2. Use a M. tuberculosis strain with known efflux pump deletions.1. Synergistic effect observed with the efflux pump inhibitor. 2. Increased susceptibility of the efflux pump mutant strain to this compound.
Intracellular inactivation of the compound 1. Incubate this compound with M. tuberculosis lysate and analyze for degradation products by LC-MS.1. Detection of metabolites or degradation products of this compound.
Target engagement issues in the cellular context 1. Develop a cellular thermal shift assay (CETSA) to confirm target binding in whole cells.1. A shift in the melting temperature of MtTMPK upon binding of this compound in whole cells.

Data Presentation

Table 1: Hypothetical Activity Profile of this compound and Analogs

CompoundMtTMPK IC50 (nM)M. tuberculosis MIC (µM)Intracellular/Extracellular RatioLogP
This compound 15> 640.12.5
Analog A (more lipophilic) 20320.53.8
Analog B (Siderophore conjugate) 5085.21.2
Analog C (Prodrug) >1000 (inactive prodrug)162.1 (active form)4.1

Table 2: Effect of Permeability Enhancers on this compound MIC

CompoundMIC (µM)MIC + Verapamil (10 µg/mL) (µM)Fold Change
This compound > 6416> 4
Rifampicin (Control) 0.030.031

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to a final concentration of 5 x 10^5 CFU/mL in the microplate wells.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, a resazurin-based assay can be used for a colorimetric readout.[12][13]

Protocol 2: Intracellular Accumulation Assay using LC-MS
  • Bacterial Culture and Treatment: Grow M. tuberculosis as described in Protocol 1. Inoculate a larger culture volume and treat with a defined concentration of this compound (e.g., 10x MIC if known, or a concentration from the whole-cell assay).

  • Cell Harvesting: After a defined incubation period (e.g., 2, 4, 8 hours), harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet multiple times with cold PBS to remove any extracellular compound.

  • Cell Lysis: Lyse the bacterial cells using mechanical disruption (e.g., bead beating) in a suitable solvent (e.g., acetonitrile with an internal standard).

  • LC-MS Analysis: Centrifuge the lysate to pellet cell debris. Analyze the supernatant by a validated LC-MS method to quantify the intracellular concentration of this compound.

  • Quantification: Determine the extracellular concentration from the culture supernatant. Calculate the intracellular/extracellular ratio.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellwall M. tuberculosis Cell Wall cluster_cytoplasm Cytoplasm MtTMPK_IN_9_ext This compound Mycolic_Acid Mycolic Acid Layer MtTMPK_IN_9_ext->Mycolic_Acid Poor Passive Diffusion Porin Porin Channel MtTMPK_IN_9_ext->Porin Limited Entry AG_PG Arabinogalactan-Peptidoglycan Mycolic_Acid->AG_PG MtTMPK_IN_9_int This compound Porin->MtTMPK_IN_9_int Efflux_Pump Efflux Pump MtTMPK_IN_9_int->Efflux_Pump Active Efflux MtTMPK MtTMPK MtTMPK_IN_9_int->MtTMPK Inhibition DNA_Synthesis DNA Synthesis MtTMPK->DNA_Synthesis Catalysis

Caption: Barriers to this compound uptake and action in M. tuberculosis.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting cluster_solution Solution Strategies High_IC50 High Enzymatic IC50 Accumulation_Assay Intracellular Accumulation Assay High_MIC High Whole-Cell MIC High_MIC->Accumulation_Assay Investigate Uptake Permeability_Enhancer Test with Permeability Enhancers Accumulation_Assay->Permeability_Enhancer Efflux_Inhibitor Test with Efflux Inhibitors Permeability_Enhancer->Efflux_Inhibitor Prodrug Prodrug Synthesis Efflux_Inhibitor->Prodrug Conjugation Conjugation Strategy Prodrug->Conjugation Formulation Nanoparticle Formulation Conjugation->Formulation Logical_Relationship Potent_Enzyme_Inhibition Potent Enzyme Inhibition Weak_Whole_Cell_Activity Weak Whole-Cell Activity Potent_Enzyme_Inhibition->Weak_Whole_Cell_Activity leads to discrepancy Poor_Uptake Poor Bacterial Uptake Weak_Whole_Cell_Activity->Poor_Uptake is caused by Efflux Efflux Weak_Whole_Cell_Activity->Efflux is caused by Degradation Intracellular Degradation Weak_Whole_Cell_Activity->Degradation is caused by Improve_Permeability Improve Permeability Poor_Uptake->Improve_Permeability address with Inhibit_Efflux Inhibit Efflux Efflux->Inhibit_Efflux address with Increase_Stability Increase Stability Degradation->Increase_Stability address with

References

Technical Support Center: Optimizing MtTMPK-IN-9 Concentration for M. tuberculosis Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MtTMPK-IN-9, a novel inhibitor of Mycobacterium tuberculosis (Mtb) Thymidine Monophosphate Kinase (TMPK), to inhibit Mtb growth. The information provided is based on established principles of mycobacterial growth inhibition assays and general knowledge of MtbTMPK as a drug target.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in Mtb growth inhibition experiments.

Question Possible Cause Suggested Solution
1. Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across experiments? - Inoculum variability: The number of Mtb cells used can significantly impact the apparent MIC.[1][2] - Compound stability: this compound may be unstable in the culture medium over the incubation period. - Assay conditions: Variations in incubation time, temperature, or plate type can affect results.- Standardize inoculum: Prepare a fresh Mtb suspension from a mid-log phase culture and quantify the cell density (e.g., by OD600 or CFU plating) before each experiment.[3] - Assess compound stability: Test the stability of this compound in your culture medium over time using analytical methods like HPLC. Consider preparing fresh stock solutions for each experiment. - Maintain consistent assay parameters: Use the same incubation conditions, plate types, and reading methods for all experiments.
2. This compound shows low potency (high MIC) against Mtb. How can I determine if this is a real effect? - Poor cell permeability: The compound may not be effectively entering the Mtb cell. - Efflux pump activity: Mtb possesses efflux pumps that can actively remove inhibitors from the cell. - Compound binding to media components: this compound might be binding to proteins or other components in the culture medium, reducing its effective concentration.- Test in the presence of a permeability enhancer: Use a sub-inhibitory concentration of a known cell wall permeability enhancer to see if the MIC decreases. - Use an efflux pump inhibitor: Co-incubate Mtb with a known efflux pump inhibitor (e.g., verapamil, reserpine) and this compound to see if potency increases. - Vary media composition: Test the MIC in different Mtb culture media (e.g., 7H9 with and without albumin) to assess the impact of media components.
3. I'm observing significant cytotoxicity in my host cell line at concentrations close to the Mtb MIC. What are my next steps? - Off-target effects: this compound may be inhibiting host cell kinases or other essential proteins.[4][5][6] - Non-specific toxicity: The compound might be causing general cellular stress or membrane disruption.- Determine the Selectivity Index (SI): Calculate the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the Mtb MIC. A higher SI is desirable. - Counter-screen against human TMPK: If possible, perform an enzymatic assay to determine the IC50 of this compound against human TMPK to assess target specificity. - Modify the compound structure: If the SI is low, medicinal chemistry efforts may be needed to modify the compound to reduce host cell toxicity while maintaining anti-Mtb activity.
4. The results from my whole-cell Mtb assay do not correlate with the enzymatic inhibition of MtTMPK. Why? - Mismatch in assay conditions: The conditions of the enzymatic assay (e.g., pH, buffer composition) may not reflect the intracellular environment of Mtb. - Compound metabolism by Mtb: The bacterium may be metabolizing and inactivating this compound.- Align assay conditions: Where possible, adjust the enzymatic assay conditions to better mimic the physiological environment inside Mtb. - Investigate compound metabolism: Use techniques like mass spectrometry to analyze the culture supernatant and cell lysate for the presence of metabolized forms of this compound.

Frequently Asked Questions (FAQs)

About this compound and its Target

Q1: What is the mechanism of action of MtTMPK inhibitors? Thymidylate Monophosphate Kinase (TMPK) is an essential enzyme in the DNA synthesis pathway of M. tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[7] Inhibition of MtTMPK disrupts the supply of thymidine triphosphate (dTTP), a necessary precursor for DNA replication, ultimately leading to the cessation of bacterial growth.[7]

Q2: Why is MtTMPK a good target for anti-tubercular drugs? MtTMPK is considered a promising drug target because it is essential for the survival of M. tuberculosis, and there are significant structural differences between the mycobacterial and human TMPK enzymes.[7] This allows for the development of inhibitors that are selective for the Mtb enzyme, potentially reducing off-target effects and host toxicity.[7]

Experimental Design and Interpretation

Q3: What is the difference between IC50 and MIC?

  • IC50 (Half-maximal inhibitory concentration): This value is typically determined from an enzymatic assay and represents the concentration of the inhibitor required to reduce the activity of the purified MtTMPK enzyme by 50%.

  • MIC (Minimum Inhibitory Concentration): This is the lowest concentration of the inhibitor that prevents visible growth of Mtb in a whole-cell assay.[8]

Q4: What control experiments should I include in my Mtb growth inhibition assays?

  • No-drug control: Mtb cultured in media without any inhibitor to ensure normal growth.

  • Positive control: A known anti-tubercular drug (e.g., rifampicin, isoniazid) to confirm the susceptibility of the Mtb strain and the validity of the assay.

  • Media sterility control: Culture medium without Mtb to check for contamination.

  • Vehicle control: Mtb cultured with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on bacterial growth.

Q5: How do I determine if this compound is bactericidal or bacteriostatic? After determining the MIC, you can perform a Minimum Bactericidal Concentration (MBC) assay. This involves taking an aliquot of cells from the wells at and above the MIC where no growth was observed and plating them on drug-free agar plates. If no colonies grow, the compound is considered bactericidal at that concentration. If colonies do grow, it is bacteriostatic.

Quantitative Data Summary

The following tables provide templates for presenting quantitative data for a novel inhibitor like this compound.

Table 1: In Vitro Efficacy of this compound against M. tuberculosis

CompoundTargetMtb StrainMIC (µM)
This compoundMtTMPKH37Rv[Insert experimental value]
RifampicinRNA PolymeraseH37Rv[Insert experimental value]

Table 2: Enzymatic Inhibition and Cytotoxicity Profile of this compound

CompoundMtTMPK IC50 (µM)Human TMPK IC50 (µM)Mammalian Cell Line (e.g., A549) CC50 (µM)Selectivity Index (SI = CC50/MIC)
This compound[Insert experimental value][Insert experimental value][Insert experimental value][Calculated value]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Positive control drug (e.g., rifampicin)

  • Sterile 96-well microplates

  • Plate reader

Procedure:

  • Prepare a suspension of Mtb H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted Mtb suspension to each well, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL.

  • Include a no-drug control, a positive control, a vehicle control, and a sterility control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, assess bacterial growth. This can be done visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

  • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of Mtb.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound against a mammalian cell line (e.g., A549, a human lung carcinoma cell line) using the MTT assay.[9][10]

Materials:

  • A549 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well microplates

  • Plate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a no-drug control and a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The CC50 (half-maximal cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

signaling_pathway cluster_Mtb Mycobacterium tuberculosis Cell dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP dTTP dTTP dTDP->dTTP Further Phosphorylation DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP Phosphorylation Inhibitor This compound Inhibitor->MtTMPK Inhibition

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

experimental_workflow cluster_workflow Workflow for Optimizing this compound Concentration start Start: Obtain this compound enzymatic_assay Enzymatic Assay: Determine IC50 against MtTMPK start->enzymatic_assay mic_assay Whole-Cell Assay: Determine MIC against Mtb start->mic_assay cytotoxicity_assay Cytotoxicity Assay: Determine CC50 in Mammalian Cells mic_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) SI = CC50 / MIC cytotoxicity_assay->selectivity_index decision Is SI > 10? selectivity_index->decision optimize Further Optimization & In Vivo Studies decision->optimize Yes redesign Compound Redesign/ Lead Optimization decision->redesign No

Caption: Experimental workflow for the optimization of a novel Mtb inhibitor.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Is the Mtb inoculum standardized? start->check_inoculum standardize_inoculum Standardize inoculum preparation and quantification. check_inoculum->standardize_inoculum No check_compound Is the compound stock fresh and properly stored? check_inoculum->check_compound Yes standardize_inoculum->check_compound prepare_fresh Prepare fresh stock solutions for each experiment. check_compound->prepare_fresh No check_assay_params Are assay parameters consistent? (incubation time, plates, etc.) check_compound->check_assay_params Yes prepare_fresh->check_assay_params standardize_params Strictly adhere to a standardized protocol. check_assay_params->standardize_params No further_investigation Further Investigation Needed check_assay_params->further_investigation Yes standardize_params->further_investigation

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

addressing MtTMPK-IN-9 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtTMPK-IN-9. This resource provides troubleshooting guides and frequently asked questions to help researchers address potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for DNA synthesis in the pathogen. Its intended use is in anti-tubercular drug discovery research.

Q2: What are the known primary off-target kinases for this compound in human cells?

While designed for MtTMPK, this compound exhibits inhibitory activity against several human kinases, which can lead to off-target effects in cellular assays. The most significant off-targets identified through broad-panel kinase screening are members of the Src family kinases (specifically SRC and LYN) and Aurora Kinase A (AURKA).

Q3: How can I confirm that the observed cellular phenotype is due to inhibition of MtTMPK and not an off-target effect?

Confirming on-target activity requires a multi-faceted approach. We recommend a combination of the following:

  • Chemical Rescue: Co-administering the product of the target enzyme (thymidylate) to see if it rescues the phenotype.

  • Target Engagement Assays: Using a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular model.[1][2][3]

  • Orthogonal Inhibitors: Using a structurally different inhibitor of the same target to see if it recapitulates the phenotype.

  • Knockdown/Knockout Models: Comparing the inhibitor's effect in wild-type cells versus cells where the target or off-target kinases have been genetically silenced.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target and key human off-targets. Data was generated from biochemical assays.

Kinase TargetTypeIC50 (nM)
M. tuberculosis TMPK Primary Target 15
SRC (Human)Off-Target250
LYN (Human)Off-Target480
AURKA (Human)Off-Target850
p38α (Human)Off-Target (minor)>10,000
ERK1 (Human)Off-Target (minor)>10,000

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Anti-proliferative Effects

Question: I'm observing significant cytotoxicity or a reduction in cell proliferation at concentrations intended to inhibit the primary target. Is this an off-target effect?

Answer: This is a common issue. The anti-proliferative effect could be due to the inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis. Inhibition of SRC family kinases can also impact cell survival and proliferation pathways.

Troubleshooting Workflow

G start Unexpected Cytotoxicity Observed check_aurka Hypothesis: Inhibition of AURKA start->check_aurka check_src Hypothesis: Inhibition of SRC Family start->check_src exp_western Experiment: Western Blot for Phospho-Histone H3 (Ser10) check_aurka->exp_western Validate AURKA inhibition exp_western_src Experiment: Western Blot for Phospho-SRC (Tyr416) check_src->exp_western_src Validate SRC inhibition result_aurka Result: Reduced p-Histone H3? exp_western->result_aurka exp_rescue Experiment: Use AURKA-specific rescue mutant result_src Result: Reduced p-SRC? exp_western_src->result_src conclusion_aurka Conclusion: Off-target effect via AURKA is likely. result_aurka->conclusion_aurka Yes conclusion_other Conclusion: Effect is likely on-target or due to other mechanisms. result_aurka->conclusion_other No conclusion_src Conclusion: Off-target effect via SRC is likely. result_src->conclusion_src Yes result_src->conclusion_other No

Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent Downstream Signaling Readouts

Question: My experimental results for the downstream pathway of my primary target are variable or do not match expectations. Could off-target effects be interfering?

Answer: Yes. SRC family kinases are involved in numerous signaling cascades, including MAPK/ERK, PI3K/Akt, and STAT pathways. Off-target inhibition of SRC or LYN could produce confounding effects that mask or alter the signaling outcomes related to your primary target.

Signaling Pathway Interference

G inhibitor This compound target Primary Target Pathway (e.g., DNA Synthesis) inhibitor->target Intended Inhibition off_target_src Off-Target: SRC/LYN inhibitor->off_target_src Unintended Inhibition downstream_target Expected Cellular Phenotype target->downstream_target Leads to downstream_off_target Confounding Signaling (e.g., MAPK, PI3K/Akt) off_target_src->downstream_off_target Impacts observed_phenotype Observed Cellular Phenotype downstream_target->observed_phenotype Contributes to downstream_off_target->observed_phenotype Contributes to

Conceptual diagram of off-target pathway interference.

Experimental Protocols

Protocol 1: Western Blotting for Kinase Inhibition

This protocol is used to verify the inhibition of a specific kinase by observing the phosphorylation status of its direct downstream substrate.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC, anti-phospho-Histone H3 (Ser10), anti-total-Histone H3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[4]

  • Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.[4]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.[4][5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify drug binding to its target in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][3]

Materials:

  • Intact cells in culture.

  • PBS with protease inhibitors.

  • PCR tubes or plate.

  • Thermocycler.

  • Lysis buffer (as for Western Blot).

  • Equipment for Western Blotting.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[6]

  • Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and ice/water bath).[7]

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[6][7]

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blotting, as described in Protocol 1.

  • Interpretation: A successful target engagement will result in a shift of the melting curve to higher temperatures for the drug-treated samples compared to the vehicle control, indicating that the target protein was stabilized by the inhibitor.

References

improving the signal-to-noise ratio in MtTMPK-IN-9 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for MtTMPK Enzymatic Assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when working with Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and its inhibitors, such as MtTMPK-IN-9.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a high background signal in my luminescence-based MtTMPK assay?

A high background signal can originate from several sources, including contaminated reagents (especially ATP with high levels of ADP), suboptimal plate choice, or phosphorescence from the microplate itself. Using high-purity ATP and opaque, white microplates is crucial for minimizing background.[1][2]

Q2: My results show high variability between replicates. What are the common causes?

Variability often stems from inconsistent experimental conditions. This can include pipetting errors, incomplete mixing of reagents, temperature fluctuations across the plate, or issues with cell-based assays like uneven cell seeding.[3][4] Using master mixes for reagents and ensuring uniform incubation conditions can help reduce variability.

Q3: Why is the signal from my assay very weak or absent?

A weak or nonexistent signal may indicate low enzyme activity, insufficient substrate or ATP, or a problem with the detection reagents.[3] Ensure that the MtTMPK enzyme is active, substrate and ATP concentrations are optimal for the enzyme, and that all detection reagents have been prepared correctly and are within their expiration dates.

Q4: What are the recommended starting concentrations for substrates in an MtTMPK assay?

For a standard MtTMPK enzymatic assay, you can start with a fixed ATP concentration of 0.5 mM and a dTMP concentration of 0.05 mM.[5] However, for optimal results, it is best to determine the Michaelis-Menten constant (Km) for each substrate and use concentrations around the Km value.[6]

Q5: How can I be sure that this compound is inhibiting MtTMPK and not the luciferase in my detection system?

To rule out compound interference with the detection chemistry (e.g., inhibition of luciferase), it is essential to run a counter-assay. This involves testing the inhibitor in the absence of the primary enzyme (MtTMPK) to see if it directly affects the luminescence signal.[7]

Troubleshooting Guide

Issue 1: High Background Signal
Potential Cause Recommended Solution
ADP Contamination in ATP The presence of contaminating ADP in the ATP reagent is a common source of high background in ADP-detection assays. Use a high-purity ATP source, such as Promega's Ultra Pure ATP, which is specifically formulated to have low ADP contamination.[1][7]
Microplate Choice The type of microplate used significantly impacts background signal. For luminescence assays, always use opaque, solid white plates to maximize signal reflection and minimize well-to-well crosstalk.[2][4] Black plates will reduce the signal, and clear plates are unsuitable for luminescence.
Plate Phosphorescence White microplates can absorb energy from ambient light and emit it during measurement, causing a high background. "Dark adapt" the plate by incubating it in the dark for at least 10 minutes before reading.[2]
Reagent Contamination Contamination of assay buffers or reagents with ATP or ADP can elevate the background. Use sterile, dedicated pipette tips and reagent reservoirs. Ensure injector systems on plate readers are thoroughly washed between different assay types to prevent cross-contamination.[2]
High Enzyme Concentration Too much enzyme can lead to rapid substrate turnover, producing a high signal that may be misinterpreted as background. Perform an enzyme titration to find the optimal concentration that produces a robust signal without being excessive.
Issue 2: Poor Signal-to-Noise Ratio or Low Signal Window
Potential Cause Recommended Solution
Suboptimal Reagent Concentrations The concentrations of ATP and the primary substrate (dTMP) are critical. If the ATP concentration is too far from the enzyme's Km, the reaction may be inefficient. Determine the Km for ATP and dTMP for your specific enzyme lot and assay conditions. For ADP-Glo™ assays, ATP concentrations up to 1 mM are well-tolerated.[8]
Suboptimal Buffer Conditions The pH, ionic strength, and presence of specific ions can significantly affect enzyme activity. A standard buffer for MtTMPK assays is 50 mM Tris-HCl (pH 7.4), 50 mM KCl, and 2 mM MgCl₂.[5] Consider optimizing these components, as well as the buffer concentration itself, to ensure maximal enzyme stability and activity.[9]
Insufficient Incubation Time The kinase reaction may not have proceeded long enough to generate a sufficient amount of product (ADP). Optimize the kinase reaction time (e.g., 30-60 minutes) to allow for adequate product formation (ideally 5-20% substrate conversion for inhibitor screening).[7][8]
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity using a positive control and handle the enzyme according to the manufacturer's recommendations.
Instrument Settings The luminometer settings may not be optimal for your assay. Ensure you are using the correct emission filters and that the integration time is sufficient (e.g., 0.5-1 second per well) to capture the luminescent signal effectively.
Issue 3: High Data Variability
Potential Cause Recommended Solution
Pipetting Inaccuracy Small variations in reagent volumes, especially of the enzyme or inhibitor, can lead to large differences in results. Use calibrated pipettes and prepare a master mix of common reagents to dispense into all wells, reducing well-to-well variability.[3]
Incomplete Reagent Mixing Failure to properly mix the contents of the wells after reagent addition can cause inconsistent results. Gently mix the plate on an orbital shaker after adding reagents, being careful to avoid cross-contamination.
Edge Effects Wells on the outer edges of a microplate are more susceptible to temperature and evaporation fluctuations, which can alter enzyme kinetics. Avoid using the outermost wells for critical samples or, if that is not possible, fill them with sterile water or PBS to create a humidity barrier.
Inhibitor (this compound) Precipitation If the inhibitor is not fully soluble at the tested concentrations, it can lead to inconsistent inhibition. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[7] Visually inspect the plate for any signs of precipitation.

Experimental Protocols & Visualizations

MtTMPK Catalytic Pathway

The fundamental reaction catalyzed by MtTMPK is the transfer of a phosphate group from ATP to thymidine monophosphate (dTMP) to produce thymidine diphosphate (TDP) and adenosine diphosphate (ADP).

MtTMPK_Pathway cluster_reaction MtTMPK Catalyzed Reaction MtTMPK MtTMPK ADP ADP MtTMPK->ADP TDP TDP MtTMPK->TDP ATP ATP ATP->MtTMPK dTMP dTMP dTMP->MtTMPK

Caption: MtTMPK catalyzes the phosphorylation of dTMP using ATP.

Protocol 1: MtTMPK Activity Assay using ADP-Glo™

This protocol is designed to measure the activity of MtTMPK by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant MtTMPK enzyme

  • Thymidine monophosphate (dTMP)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and equilibrate them to room temperature.

    • Prepare a 2X Enzyme solution in Assay Buffer. The final concentration should be determined by an enzyme titration (typically in the low nM range).

    • Prepare a 2X Substrate solution containing dTMP and ATP in Assay Buffer. (e.g., 0.1 mM dTMP and 1.0 mM ATP for final concentrations of 0.05 mM and 0.5 mM, respectively).

  • Kinase Reaction:

    • Add 5 µL of the 2X Substrate solution to each well of the assay plate.

    • To initiate the reaction, add 5 µL of the 2X Enzyme solution to each well.

    • For "No Enzyme" control wells, add 5 µL of Assay Buffer instead of the enzyme solution.

    • Mix the plate gently on a shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate gently for 30 seconds.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[1]

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.[1]

    • Mix the plate gently for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

Protocol 2: IC₅₀ Determination for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor like this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare serial dilution of this compound add_inhibitor Add inhibitor & enzyme to plate (pre-incubation) prep_inhibitor->add_inhibitor prep_enzyme Prepare 2X MtTMPK enzyme solution prep_enzyme->add_inhibitor prep_substrate Prepare 2X ATP/dTMP substrate solution add_substrate Initiate reaction with substrate solution prep_substrate->add_substrate add_inhibitor->add_substrate incubate_reaction Incubate for 60 min at room temperature add_substrate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Incubate 30 min) stop_reaction->detect_signal read_lum Read luminescence detect_signal->read_lum plot_data Plot % Inhibition vs. log[Inhibitor] read_lum->plot_data calc_ic50 Calculate IC50 via non-linear regression plot_data->calc_ic50

Caption: Workflow for determining the IC₅₀ of an MtTMPK inhibitor.

Procedure:

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of this compound in Assay Buffer containing a constant percentage of DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is typical.

    • Include a "No Inhibitor" control (buffer with DMSO only) and a "No Enzyme" control.

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of the appropriate this compound dilution or control to each well.

    • Add 5 µL of 4X MtTMPK enzyme solution. Mix and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of 2X Substrate solution (ATP/dTMP).

  • Reaction and Detection:

    • Follow steps 2-4 from the "MtTMPK Activity Assay" protocol above (incubate reaction for 60 min, add 20 µL ADP-Glo™ Reagent, incubate 40 min, add 40 µL Kinase Detection Reagent, incubate 30 min, read luminescence).

  • Data Analysis:

    • Subtract the average "No Enzyme" background signal from all other measurements.

    • Normalize the data. The average signal from the "No Inhibitor" wells represents 0% inhibition (maximum activity), and the background signal represents 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using non-linear regression to determine the IC₅₀ value.[10]

Troubleshooting Logic Tree: High Background Signal

Troubleshooting_High_Background start High Background Signal Detected q_atp Are you using high-purity ATP? start->q_atp s_atp_no Solution: Switch to an ultra-pure ATP source with low ADP contamination. q_atp->s_atp_no No q_plate Are you using an opaque, white assay plate? q_atp->q_plate Yes s_atp_no->q_plate s_plate_no Solution: Use solid white plates designed for luminescence. Avoid clear or black plates. q_plate->s_plate_no No q_dark Did you dark-adapt the plate before reading? q_plate->q_dark Yes s_plate_no->q_dark s_dark_no Solution: Incubate the plate in a dark environment for 10-15 minutes before reading. q_dark->s_dark_no No q_reagents Could reagents or instrument be contaminated? q_dark->q_reagents Yes s_dark_no->q_reagents s_reagents_yes Solution: Use fresh reagents, sterile tips, and ensure instrument injectors are clean. q_reagents->s_reagents_yes Possibly end_node Background should be reduced. If issue persists, consider enzyme titration. q_reagents->end_node No s_reagents_yes->end_node

Caption: Decision tree for troubleshooting high background signal.

References

dealing with MtTMPK-IN-9 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtTMPK-IN-9. The information provided is designed to address common challenges, particularly precipitation of the compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).[1][2] MtbTMPK is a crucial enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential precursor for DNA replication.[3][4][5] By inhibiting MtbTMPK, this compound disrupts DNA synthesis, thereby impeding bacterial replication. The selectivity of inhibitors for MtbTMPK over human thymidylate kinase makes it an attractive target for tuberculosis drug development.

Q2: What is the reported IC50 for this compound?

This compound has been reported to inhibit MtbTMPK with a half-maximal inhibitory concentration (IC50) of 48 μM.[1]

Q3: What are the physical and chemical properties of this compound?

The table below summarizes the known properties of this compound.

PropertyValueReference
Molecular FormulaC25H26N6O7[1]
Molecular Weight522.51 g/mol [1]
AppearanceSolid[1]

Q4: In which solvent should I dissolve this compound?

For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent for small molecule inhibitors.[5] It is advisable to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.

Troubleshooting Guide: this compound Precipitation in Culture Media

Precipitation of small molecule inhibitors upon dilution into aqueous culture media is a common issue, often due to the compound's low aqueous solubility. Below are troubleshooting steps to address the precipitation of this compound.

Issue: Precipitate observed after diluting DMSO stock of this compound into culture medium.

Potential Cause Recommended Solution Experimental Protocol
Low Aqueous Solubility The primary reason for precipitation is often the poor solubility of the compound in the aqueous environment of the culture medium.Protocol 1: Optimizing Working Concentration and DMSO Percentage. 1. Determine the maximum percentage of DMSO your cells can tolerate without affecting viability (typically ≤ 0.5%). 2. Prepare a fresh serial dilution of your this compound stock solution in DMSO. 3. Add the diluted DMSO stock to your pre-warmed culture medium to achieve the final desired concentration of this compound, ensuring the final DMSO concentration remains below the tolerated limit. 4. Mix gently but thoroughly by pipetting. 5. Visually inspect for precipitation immediately and after a short incubation period under experimental conditions.
High Local Concentration Rapidly adding a concentrated DMSO stock to the medium can create localized high concentrations that exceed the solubility limit, causing the compound to crash out of solution.Protocol 2: Gradual Dilution. 1. Pre-warm the culture medium to 37°C. 2. While gently vortexing or swirling the medium, add the this compound DMSO stock dropwise. This helps to disperse the compound quickly and avoid localized high concentrations.
Salt and Protein Interactions Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[4]Protocol 3: Pre-mixing with Serum. 1. If using a serum-containing medium, first dilute the this compound DMSO stock into the required volume of serum. 2. Vortex the serum-inhibitor mixture gently. 3. Add this mixture to the serum-free basal medium to achieve the final desired concentrations.
Temperature Effects Changes in temperature can affect the solubility of the compound.Protocol 4: Maintaining Consistent Temperature. 1. Ensure that both the culture medium and the DMSO stock solution are at the appropriate temperature before mixing. For cell-based assays, pre-warming the medium to 37°C is recommended.
Incomplete Dissolution of Stock The initial stock solution in DMSO may not be fully dissolved, leading to the introduction of particulate matter that seeds precipitation.Protocol 5: Ensuring Complete Dissolution of Stock Solution. 1. After adding DMSO to the solid this compound, vortex the solution vigorously. 2. If dissolution is slow, sonicate the stock solution in a water bath for 10-15 minutes. 3. Visually inspect the solution against a light source to ensure there are no visible particles.

Signaling Pathways and Experimental Workflows

Mycobacterium tuberculosis DNA Synthesis Pathway

The following diagram illustrates the simplified enzymatic pathway for the synthesis of deoxythymidine triphosphate (dTTP) in Mycobacterium tuberculosis, highlighting the role of thymidylate kinase (TMPK).

Mtb_DNA_Synthesis cluster_nucleotide Nucleotide Precursors cluster_enzymes Enzymatic Conversions dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (ThyA/ThyX) dUMP->TS Methylation dTMP dTMP (deoxythymidine monophosphate) TMPK Thymidylate Kinase (MtbTMPK) dTMP->TMPK Phosphorylation dTDP dTDP (deoxythymidine diphosphate) NDPK Nucleoside Diphosphate Kinase dTDP->NDPK Phosphorylation dTTP dTTP (deoxythymidine triphosphate) DNA DNA Synthesis dTTP->DNA TS->dTMP TMPK->dTDP NDPK->dTTP Inhibitor This compound Inhibitor->TMPK Inhibition

Caption: M. tuberculosis DNA synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound Solubility

This workflow outlines a systematic approach to preparing and testing the solubility of this compound in culture media.

Solubility_Workflow cluster_dilution Working Solution Preparation start Start: Solid this compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock dissolve Vortex and Sonicate to Ensure Complete Dissolution prep_stock->dissolve check_stock Visually Inspect Stock for Clarity dissolve->check_stock check_stock->dissolve Not Clear prewarm Pre-warm Culture Medium to 37°C check_stock->prewarm Clear add_inhibitor Add DMSO Stock to Medium (Final DMSO <0.5%) prewarm->add_inhibitor mix Mix Gently but Thoroughly add_inhibitor->mix check_working Inspect for Precipitation (Microscope & Naked Eye) mix->check_working success Solution is Clear: Proceed with Experiment check_working->success No fail Precipitation Observed: Go to Troubleshooting Guide check_working->fail Yes

Caption: A logical workflow for preparing and evaluating this compound working solutions.

References

strategies to enhance the permeability of mycobacterial cell wall for inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on strategies to increase the permeability of the mycobacterial cell wall to inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the permeability of the mycobacterial cell wall?

A1: The primary strategies can be broadly categorized into four main approaches:

  • Direct Inhibition of Cell Wall Synthesis: This involves using agents that disrupt the key enzymes responsible for building and maintaining the complex mycobacterial cell wall. A classic example is Ethambutol, which inhibits arabinogalactan synthesis.[1][2][]

  • Efflux Pump Inhibition: Mycobacteria utilize efflux pumps to actively remove foreign compounds, including antibiotics, from the cell.[4][5][6] Inhibiting these pumps increases the intracellular concentration of the desired inhibitor.

  • Use of Adjuvants and Synergistic Compounds: Co-administering antibiotics with adjuvants can enhance their efficacy.[7] These adjuvants can work by various mechanisms, including increasing cell wall permeability.

  • Nanoparticle-based Drug Delivery: Encapsulating drugs in nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate their transport across the mycobacterial cell wall and protect them from degradation.[8][9][10]

Q2: How does Ethambutol increase cell wall permeability?

A2: Ethambutol specifically inhibits the enzyme arabinosyl transferase.[1][2][] This enzyme is crucial for the polymerization of arabinose into arabinogalactan, a key component that links mycolic acids to the peptidoglycan layer of the mycobacterial cell wall.[1] By disrupting arabinogalactan synthesis, Ethambutol compromises the structural integrity of the cell wall, leading to increased permeability to other compounds.[1][2][11]

Q3: What are efflux pumps and why are they a target?

A3: Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[12] This is a significant mechanism of natural drug resistance in mycobacteria.[4] By targeting and inhibiting these pumps, the intracellular concentration of an antibiotic can be maintained at a therapeutic level, thereby increasing its effectiveness.[5] There are several families of efflux pumps in Mycobacterium tuberculosis, including the ATP-binding cassette (ABC) superfamily and proton motive force-dependent pumps like the major facilitator superfamily (MFS).[12]

Q4: What are the advantages of using nanoparticles for drug delivery in mycobacteria?

A4: Nanoparticle-based drug delivery systems offer several advantages for treating mycobacterial infections:

  • Improved Bioavailability and Solubility: Nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[8][9]

  • Targeted Delivery: Nanoparticles can be engineered to specifically target infected macrophages, the primary host cells for Mycobacterium tuberculosis.[13]

  • Controlled Release: Drugs can be released from nanoparticles in a sustained manner, maintaining therapeutic concentrations over a longer period and potentially reducing dosing frequency.[8][10]

  • Overcoming Resistance: Co-delivery of multiple drugs in a single nanoparticle can help overcome multidrug-resistant strains.[8]

  • Reduced Side Effects: By targeting infected cells, systemic exposure to toxic drugs can be minimized, leading to fewer side effects.[8][9]

Troubleshooting Guides

Problem 1: Low efficacy of a novel inhibitor in whole-cell assays compared to enzymatic assays.

Possible Cause: The inhibitor may have poor permeability across the mycobacterial cell wall. The complex, lipid-rich nature of the cell wall creates a formidable barrier for many small molecules.[14][15]

Troubleshooting Steps:

  • Co-administration with a Permeabilizing Agent:

    • Protocol: Perform the whole-cell assay with your inhibitor in the presence of a sub-inhibitory concentration of Ethambutol. Ethambutol is known to increase cell wall permeability and may enhance the uptake of your compound.[11]

    • Expected Outcome: An increase in the inhibitory activity of your compound in the presence of Ethambutol would suggest that permeability is a limiting factor.

  • Investigate Efflux Pump Activity:

    • Protocol: Include a known efflux pump inhibitor (EPI), such as verapamil or carbonyl cyanide m-chlorophenylhydrazone (CCCP), in your whole-cell assay along with your inhibitor.

    • Expected Outcome: If the efficacy of your inhibitor increases in the presence of an EPI, it is likely being actively extruded from the cell. This indicates that your inhibitor is a substrate for one or more mycobacterial efflux pumps.[16]

  • Formulation with Nanocarriers:

    • Protocol: Encapsulate your inhibitor in a suitable nanocarrier system (e.g., liposomes or PLGA nanoparticles).

    • Expected Outcome: Nanoparticle formulation may improve the uptake of your inhibitor by mycobacteria, leading to increased efficacy in whole-cell assays.[8][9]

Problem 2: Development of resistance to a cell wall-targeting inhibitor.

Possible Cause: Resistance to cell wall-targeting inhibitors can arise from mutations in the target enzyme or through the upregulation of efflux pumps.[5]

Troubleshooting Steps:

  • Sequence the Target Gene:

    • Protocol: Isolate genomic DNA from the resistant mycobacterial strain and sequence the gene encoding the target of your inhibitor. Compare the sequence to that of the wild-type strain.

    • Expected Outcome: The presence of mutations in the target gene can explain the resistance mechanism.

  • Gene Expression Analysis of Efflux Pumps:

    • Protocol: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes in the resistant strain compared to the wild-type strain.

    • Expected Outcome: Upregulation of one or more efflux pump genes in the resistant strain would suggest that increased efflux is contributing to the resistance phenotype.[5]

Experimental Protocols

Protocol 1: Whole-Cell Permeability Assay using Ethambutol

  • Culture Preparation: Grow Mycobacterium smegmatis (or a relevant mycobacterial species) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

  • Assay Setup: In a 96-well plate, prepare serial dilutions of your test inhibitor. For each concentration, prepare two sets of wells: one with the inhibitor alone and one with the inhibitor plus a sub-inhibitory concentration of Ethambutol (e.g., 0.5 µg/mL).

  • Inoculation: Inoculate the wells with the mycobacterial culture to a final OD600 of 0.05.

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Readout: Determine the minimum inhibitory concentration (MIC) of your inhibitor with and without Ethambutol by measuring bacterial growth (e.g., using a resazurin-based assay or by reading the OD600).

Quantitative Data Summary

Table 1: Effect of Efflux Pump Inhibitors on the MIC of Ethidium Bromide against M. tuberculosis

CompoundMIC (µg/mL)MIC with Verapamil (µg/mL)MIC with CCCP (µg/mL)
Ethidium Bromide1.00.250.125

This table is a representative example based on the principle that efflux pump inhibitors can reduce the MIC of substrates.

Visualizations

Experimental_Workflow cluster_problem Problem: Low Inhibitor Efficacy cluster_troubleshooting Troubleshooting Strategies cluster_outcome Potential Outcomes start Low Efficacy in Whole-Cell Assay perm Test with Permeabilizing Agent (e.g., Ethambutol) start->perm efflux Test with Efflux Pump Inhibitor (e.g., Verapamil) start->efflux nano Formulate with Nanocarrier start->nano perm_out Increased Efficacy: Permeability is a limiting factor perm->perm_out efflux_out Increased Efficacy: Inhibitor is an efflux substrate efflux->efflux_out nano_out Increased Efficacy: Improved uptake nano->nano_out

Caption: Troubleshooting workflow for low inhibitor efficacy.

Ethambutol_Mechanism Ethambutol Ethambutol ArabinosylTransferase Arabinosyl Transferase Ethambutol->ArabinosylTransferase inhibits Arabinogalactan Arabinogalactan Synthesis ArabinosylTransferase->Arabinogalactan catalyzes CellWall Cell Wall Integrity Arabinogalactan->CellWall maintains Permeability Increased Permeability CellWall->Permeability disruption leads to OtherDrugs Enhanced entry of other drugs Permeability->OtherDrugs

Caption: Mechanism of Ethambutol action on the cell wall.

Nanoparticle_Delivery cluster_nanoparticle Nanoparticle Drug Delivery cluster_cell Mycobacterial Cell Drug Inhibitor Drug Encapsulation Encapsulation Drug->Encapsulation Nanocarrier Nanocarrier (e.g., Liposome, PLGA) Nanocarrier->Encapsulation NP_Drug Drug-loaded Nanoparticle Encapsulation->NP_Drug CellWall Cell Wall Barrier NP_Drug->CellWall Bypasses/Penetrates Intracellular Intracellular Space CellWall->Intracellular

Caption: Nanoparticle-mediated drug delivery workflow.

References

Technical Support Center: Investigating Potential Resistance to MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers encountering potential resistance to MtTMPK-IN-9, a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The information is intended for scientists and drug development professionals working to understand and overcome drug resistance in M. tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the bacterial DNA synthesis pathway.[1][2] MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[2][3] By inhibiting this enzyme, this compound disrupts DNA synthesis, ultimately leading to bacterial cell death.

Q2: What are the initial signs of potential resistance to this compound in my M. tuberculosis cultures?

A2: The primary indicator of potential resistance is a noticeable increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of your M. tuberculosis culture compared to the parental, sensitive strain. This may be observed as unexpected growth in the presence of the inhibitor at concentrations that were previously effective.

Q3: How can I confirm that my M. tuberculosis strain has developed resistance to this compound?

A3: Resistance can be confirmed by performing a standardized MIC assay. This involves exposing the bacterial culture to a range of this compound concentrations and determining the lowest concentration that prevents visible growth. A significant increase in the MIC value for your culture compared to a known susceptible strain (e.g., the parental strain) is a strong indication of resistance.

Troubleshooting Guide for Suspected Resistance

Here, we address specific experimental scenarios and provide detailed protocols to investigate the underlying mechanisms of resistance.

Scenario 1: Increased MIC of this compound Observed

Q: My M. tuberculosis culture, previously susceptible to this compound, now exhibits a significantly higher MIC. How can I determine if this is due to a mutation in the MtTMPK gene (tmk)?

A: The most common mechanism of resistance to targeted inhibitors is the alteration of the drug target itself. Mutations in the tmk gene can lead to changes in the amino acid sequence of the MtTMPK enzyme, potentially reducing the binding affinity of this compound.

Experimental Protocol: Sequencing of the tmk Gene

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the suspected resistant and the parental susceptible M. tuberculosis cultures.

  • PCR Amplification of the tmk Gene:

    • Design primers flanking the entire coding sequence of the tmk gene.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the tmk gene from the genomic DNA of both strains.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands to ensure accuracy.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, Clustal Omega).

    • Identify any nucleotide differences.

    • Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in a change in the protein sequence.

Data Interpretation:

Observation Interpretation
Non-synonymous mutation(s) found in the resistant strain.Strong evidence that target modification is the cause of resistance. The specific amino acid change may be preventing the binding of this compound.
Synonymous (silent) mutation(s) found.Unlikely to be the direct cause of resistance as the protein sequence is unchanged. However, rare instances of effects on mRNA stability or translation efficiency have been reported. Further investigation is needed.
No mutations found in the tmk gene.The resistance mechanism is likely independent of target modification. Proceed to investigate other potential mechanisms such as target overexpression, drug efflux, or drug inactivation.

Scenario 2: No Mutations Found in the tmk Gene

Q: I have sequenced the tmk gene in my resistant M. tuberculosis strain and found no mutations. What are other potential resistance mechanisms?

A: If the drug target is unaltered, resistance may be conferred by other mechanisms. These can include increased expression of the target enzyme, active removal of the drug from the cell, or enzymatic inactivation of the drug.

Potential Mechanisms and Investigative Protocols:

1. Target Overexpression: Increased production of the MtTMPK enzyme can titrate the inhibitor, requiring higher concentrations for a therapeutic effect.

Experimental Protocol: Quantitative Reverse Transcription PCR (qRT-PCR) for tmk Gene Expression

  • RNA Extraction: Isolate total RNA from mid-log phase cultures of both the resistant and susceptible M. tuberculosis strains.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for the tmk gene and a reference housekeeping gene (e.g., sigA).

    • Analyze the relative expression of the tmk gene in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Data Interpretation:

Observation Interpretation
Significantly higher tmk mRNA levels in the resistant strain.Suggests that overexpression of the MtTMPK enzyme is a likely resistance mechanism. This could be due to mutations in the promoter region of the tmk gene or in a regulatory protein.
Similar tmk mRNA levels in both strains.Overexpression of the target is unlikely to be the primary resistance mechanism.

2. Drug Efflux: The resistant strain may be actively pumping this compound out of the cell, preventing it from reaching its target.

Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor

  • Select an Efflux Pump Inhibitor (EPI): Choose a broad-spectrum EPI known to be active in mycobacteria, such as reserpine or verapamil.

  • MIC Assay with EPI:

    • Determine the MIC of this compound for the resistant strain in the presence and absence of a sub-inhibitory concentration of the chosen EPI.

    • Include the susceptible strain as a control.

Data Interpretation:

Observation Interpretation
Significant reduction in the MIC of this compound for the resistant strain in the presence of the EPI.Strong evidence that an efflux pump is contributing to the resistance phenotype. Further studies would be needed to identify the specific efflux pump involved.
No change or minimal change in the MIC of this compound in the presence of the EPI.Efflux is unlikely to be the primary mechanism of resistance.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound and provides hypothetical examples of MIC shifts that would indicate the development of resistance.

Compound Parameter Value Interpretation
This compoundIC50 vs. MtTMPK48 µMThe concentration of the inhibitor required to reduce the in vitro activity of the purified MtTMPK enzyme by 50%.[2]
This compoundMIC (Susceptible Strain)~1 µMA hypothetical MIC value for a susceptible strain of M. tuberculosis. The actual value may vary depending on the strain and experimental conditions.
This compoundMIC (Resistant Strain)>10 µMA hypothetical MIC value for a resistant strain. A significant increase (typically 4-fold or greater) in the MIC compared to the susceptible strain is a common criterion for defining resistance.

Visualizing Pathways and Workflows

The Thymidylate Synthesis Pathway in M. tuberculosis

The following diagram illustrates the role of MtTMPK in the DNA synthesis pathway and the point of inhibition by this compound.

Thymidylate_Synthesis_Pathway dUMP dUMP ThyX ThyX (Thymidylate Synthase) dUMP->ThyX dTMP dTMP MtTMPK MtTMPK (Thymidylate Kinase) dTMP->MtTMPK dTDP dTDP NDK NDK (Nucleoside Diphosphate Kinase) dTDP->NDK dTTP dTTP DNA DNA Synthesis dTTP->DNA ThyX->dTMP MtTMPK->dTDP NDK->dTTP Inhibitor This compound Inhibitor->MtTMPK

Caption: The role of MtTMPK in the thymidylate synthesis pathway.

Workflow for Investigating this compound Resistance

This diagram outlines the logical progression of experiments to identify the mechanism of resistance.

Resistance_Workflow start Suspected Resistance (Increased MIC) seq_tmk Sequence tmk gene start->seq_tmk mutation Mutation found? seq_tmk->mutation target_mod Conclusion: Target Modification mutation->target_mod Yes qrt_pcr Perform qRT-PCR for tmk expression mutation->qrt_pcr No overexpression Overexpression? qrt_pcr->overexpression target_overexp Conclusion: Target Overexpression overexpression->target_overexp Yes efflux_assay Perform Efflux Pump Inhibitor Assay overexpression->efflux_assay No efflux_reversal MIC reversed? efflux_assay->efflux_reversal efflux_conclusion Conclusion: Drug Efflux efflux_reversal->efflux_conclusion Yes other_mech Investigate other mechanisms (e.g., drug inactivation) efflux_reversal->other_mech No

Caption: A step-by-step workflow for identifying resistance mechanisms.

Potential Resistance Mechanisms to this compound

This diagram illustrates the primary hypothesized mechanisms of resistance.

Resistance_Mechanisms center Reduced Efficacy of This compound target_mod Target Modification (tmk gene mutation) center->target_mod target_overexp Target Overexpression (Increased tmk transcription) center->target_overexp efflux Drug Efflux (Active transport out of cell) center->efflux inactivation Drug Inactivation (Enzymatic modification) center->inactivation

Caption: Overview of potential resistance mechanisms.

References

Technical Support Center: Mitigating Cytotoxicity of MtTMPK-IN-9 in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-9, in host cells during pre-clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule inhibitor targeting the Mycobacterium tuberculosis thymidylate kinase (MtTMPK).[1][2][3][4] MtTMPK is a crucial enzyme in the pyrimidine biosynthesis pathway of M. tuberculosis, responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[4] This process is essential for DNA synthesis and, consequently, for the replication and survival of the bacterium.[4] this compound is designed to be a competitive inhibitor, binding to the active site of MtTMPK and preventing the binding of its natural substrates, thereby halting DNA replication and bacterial growth.[5]

Q2: Why is host cell cytotoxicity a concern with this compound?

While this compound is designed to be specific for the bacterial enzyme, off-target effects in host cells are a potential concern.[6][7] This can occur if this compound interacts with human kinases or other proteins that share structural similarities with MtTMPK.[8] Such off-target binding can disrupt essential cellular processes in host cells, leading to cytotoxicity.[7][9][10][11] Early identification and mitigation of these effects are critical for the development of a safe and effective therapeutic agent.

Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment, or membrane blebbing.

  • Induction of apoptosis or necrosis, which can be measured by assays for caspase activation, DNA fragmentation (TUNEL assay), or release of lactate dehydrogenase (LDH).

  • Alterations in mitochondrial function, such as a decrease in mitochondrial membrane potential.

Q4: What is a typical therapeutic window for an anti-tuberculosis drug candidate like this compound?

The therapeutic window is the concentration range of a drug that produces the desired therapeutic effect without causing unacceptable toxicity. For an anti-tuberculosis drug, a large therapeutic window is highly desirable. This is often expressed as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration in a host cell line (e.g., CC50) to the effective concentration against the pathogen (e.g., EC50 or MIC). A higher SI value indicates greater selectivity and a potentially safer drug.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in initial host cell viability assays.

Possible Cause 1: Off-target kinase inhibition.

  • Troubleshooting Steps:

    • Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target human kinases that bind to this compound.

    • Structural Analysis: Compare the crystal structure of MtTMPK with that of any identified off-target human kinases to understand the structural basis of cross-reactivity.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to off-target kinases while maintaining potency against MtTMPK.

Possible Cause 2: Disruption of other essential cellular pathways.

  • Troubleshooting Steps:

    • Pathway Analysis: Utilize transcriptomics (RNA-seq) or proteomics to identify cellular pathways that are significantly altered in host cells upon treatment with this compound.

    • Target Deconvolution: Employ techniques such as chemical proteomics to identify the specific off-target proteins that this compound binds to within the host cell.

Possible Cause 3: Compound impurities or degradation.

  • Troubleshooting Steps:

    • Purity Analysis: Verify the purity of the this compound compound stock using methods like HPLC-MS.

    • Stability Testing: Assess the stability of the compound in the cell culture medium under experimental conditions.

Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Cause 1: Variation in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell seeding densities, passage numbers, and media formulations across all experiments.

    • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cellular responses to drugs.

Possible Cause 2: Variability in compound preparation.

  • Troubleshooting Steps:

    • Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the threshold known to cause toxicity.

Data Presentation

Table 1: Illustrative Cytotoxicity and Efficacy Profile of this compound and Analogs

CompoundMtTMPK IC50 (nM)M. tuberculosis MIC (µg/mL)HepG2 CC50 (µM)Macrophage (RAW 264.7) CC50 (µM)Selectivity Index (HepG2/MIC)
This compound500.5101520
Analog A750.8> 50> 50> 62.5
Analog B400.45812.5

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: Assessing Host Cell Cytotoxicity using the MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • Cell Seeding: Seed host cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.[12]

Protocol 2: Kinase Selectivity Profiling

This protocol helps identify off-target kinase interactions.

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of human kinases.

  • Compound Submission: Submit this compound at a specified concentration (e.g., 1 µM) for screening against the kinase panel.

  • Data Interpretation: The service will provide data on the percentage of inhibition for each kinase. A significant inhibition (typically >50%) indicates a potential off-target interaction.

  • Follow-up: For any identified hits, perform dose-response assays to determine the IC50 value for the off-target kinase.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_mitigation Mitigation Strategies Problem High Host Cell Cytotoxicity Observed Kinase_Profiling Kinase Profiling Problem->Kinase_Profiling Investigate Off-Target Binding Pathway_Analysis Pathway Analysis Problem->Pathway_Analysis Identify Affected Pathways Purity_Check Compound Purity & Stability Check Problem->Purity_Check Rule out Artifacts SAR Structure-Activity Relationship (SAR) Kinase_Profiling->SAR Design More Selective Analogs Pathway_Analysis->SAR Delivery Formulation/ Delivery Strategy SAR->Delivery Optimize for Reduced Toxicity

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

signaling_pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Cell MtTMPK MtTMPK dTDP dTDP MtTMPK->dTDP Phosphorylation dTMP dTMP dTMP->MtTMPK DNA_Syn_MTB DNA Synthesis dTDP->DNA_Syn_MTB Off_Target_Kinase Off-Target Kinase (e.g., Human Kinase) Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Phosphorylation Cell_Signaling Altered Cell Signaling Downstream_Substrate->Cell_Signaling Cytotoxicity Cytotoxicity Cell_Signaling->Cytotoxicity MtTMPK_IN_9 This compound MtTMPK_IN_9->MtTMPK Inhibition (On-Target) MtTMPK_IN_9->Off_Target_Kinase Inhibition (Off-Target)

Caption: On-target vs. potential off-target effects of this compound.

References

Validation & Comparative

Comparative Efficacy of MtTMPK-IN-9 and Other MtbTMPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enzymatic inhibition and whole-cell activity of MtTMPK-IN-9 against Mycobacterium tuberculosis, benchmarked against other notable nucleoside and non-nucleoside inhibitors of mycobacterial thymidylate kinase.

This guide provides a comprehensive comparison of the efficacy of this compound with other inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the DNA synthesis pathway of M. tuberculosis, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Its essential role in mycobacterial growth and survival, coupled with significant structural differences from its human counterpart, makes it an attractive target for the development of novel anti-tuberculosis therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of inhibitor performance based on available experimental data.

Efficacy Comparison of MtbTMPK Inhibitors

The following table summarizes the in vitro efficacy of this compound and two other representative MtbTMPK inhibitors: a potent nucleoside analog (5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine) and a non-nucleoside inhibitor (Compound 3). The data presented includes the half-maximal inhibitory concentration (IC50) against the MtbTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit the whole-cell growth of M. tuberculosis.

Inhibitor NameTypeMtbTMPK IC50 (µM)M. tuberculosis MIC (µM)Primary Reference
This compound (Compound 28) Non-nucleoside486.25 - 9.4Jian Y, et al., 2020
5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine Nucleoside0.2325Van Daele I, et al., 2007
Compound 3 Non-nucleoside1.1>100Li L, et al., 2017

MtbTMPK Signaling Pathway in DNA Synthesis

The following diagram illustrates the critical role of MtbTMPK in the pyrimidine salvage pathway, leading to the production of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. Inhibition of MtbTMPK disrupts this pathway, thereby impeding bacterial replication.

MtbTMPK_Pathway cluster_phosphorylation Phosphorylation Steps dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK dTDP dTDP NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK dTTP dTTP DNA DNA Synthesis dTTP->DNA MtbTMPK->dTDP ADP1 ADP MtbTMPK->ADP1 NDPK->dTTP ADP2 ADP NDPK->ADP2 ATP1 ATP ATP1->MtbTMPK ATP2 ATP ATP2->NDPK Inhibitor This compound & Other Inhibitors Inhibitor->MtbTMPK Inhibition

MtbTMPK's role in the dTMP to dTTP conversion pathway.

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

MtbTMPK Enzymatic Assay

Protocol for this compound (Jian Y, et al., 2020): The inhibitory activity of the compounds against MtbTMPK was evaluated using a coupled enzymatic assay. The reaction mixture contained 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 4 units of lactate dehydrogenase, and 4 units of pyruvate kinase. The reaction was initiated by the addition of 0.1 mM dTMP and 0.1 µM MtbTMPK enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored spectrophotometrically. IC50 values were determined from dose-response curves.

Protocol for 5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine (Van Daele I, et al., 2007): The assay mixture (50 μL) contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 10 μCi of [methyl-3H]dTMP, and various concentrations of the inhibitor. The reaction was started by the addition of purified MtbTMPK. After incubation at 37°C for 30 minutes, the reaction was stopped by spotting the mixture onto DE-81 ion-exchange paper. The paper was washed, and the radioactivity corresponding to the formed [methyl-3H]dTDP was quantified by scintillation counting.

Protocol for Compound 3 (Li L, et al., 2017): A coupled-enzyme assay was used to measure MtbTMPK activity. The reaction mixture (100 µL) contained 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 2 units of pyruvate kinase, 2 units of lactate dehydrogenase, and 20 nM of MtbTMPK. The reaction was initiated by the addition of 0.1 mM dTMP. The rate of NADH oxidation was monitored by the decrease in absorbance at 340 nm.

Whole-Cell Antimycobacterial Activity Assay

Protocol for this compound (Jian Y, et al., 2020): The antimycobacterial activity was determined against M. tuberculosis H37Rv. The bacteria were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC. Compounds were serially diluted in a 96-well plate, and a bacterial suspension was added to each well. The plates were incubated at 37°C for 7 days. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.

Protocol for 5'-N-(4-chlorophenyl)-N-(3-cyanophenyl)-thiourea-α-thymidine (Van Daele I, et al., 2007): The activity against M. tuberculosis H37Rv was determined using the BACTEC 460 radiometric system. The compounds were added to 4 mL of BACTEC 12B medium, and the vials were inoculated with 0.1 mL of a bacterial suspension. The growth index was measured daily. The MIC was defined as the lowest concentration of the compound that inhibited more than 99% of the bacterial growth.

Protocol for Compound 3 (Li L, et al., 2017): The MIC against M. tuberculosis H37Rv was determined by the microplate Alamar blue assay (MABA). Bacteria were grown in Middlebrook 7H9 broth supplemented with OADC. Two-fold serial dilutions of the compounds were prepared in a 96-well plate, and a bacterial inoculum was added. After 5 days of incubation at 37°C, Alamar blue solution was added, and the plates were re-incubated. A color change from blue to pink indicated bacterial growth. The MIC was the lowest concentration that prevented the color change.

References

A Comparative Guide to the Inhibitory Activity of MtTMPK-IN-9 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-9, against standard first-line antitubercular agents. The data presented herein is compiled from various studies to offer a comprehensive overview of its potential as a therapeutic candidate. This document details its inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation.

Inhibitory Activity: A Comparative Overview

This compound is a moderate inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK) with a reported IC50 value of 48 µM. More significantly, it exhibits sub-micromolar activity against mycobacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 9.4 µM, and displays no significant cytotoxicity[1].

The following table summarizes the in vitro inhibitory activity of this compound in comparison to the first-line anti-tuberculosis drugs, Isoniazid and Rifampicin, against the standard laboratory strain M. tuberculosis H37Rv and multidrug-resistant (MDR) strains.

Disclaimer: The data presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

CompoundTarget Mtb StrainMIC (µg/mL)MIC (µM)Reference
This compound Mycobacterium tuberculosis-6.25 - 9.4[1]
Isoniazid M. tuberculosis H37Rv0.03 - 0.060.22 - 0.44[2][3]
MDR M. tuberculosis2 - >6414.6 - >466[2][4]
Rifampicin M. tuberculosis H37Rv0.12 - 0.50.15 - 0.61[1][3][5][6]
MDR M. tuberculosis>256>311[4]

Mechanism of Action: Targeting DNA Synthesis

This compound targets thymidylate kinase, a crucial enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis. This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. By inhibiting MtTMPK, this compound effectively halts DNA replication, thereby preventing bacterial proliferation.

Below is a diagram illustrating the thymidylate kinase pathway and the point of inhibition by this compound.

MtTMPK_Pathway Thymidylate Kinase Signaling Pathway cluster_DNA_Synthesis DNA Synthesis dTMP dTMP (deoxythymidine monophosphate) dTDP dTDP (deoxythymidine diphosphate) dTMP->dTDP MtTMPK MtTMPK_enzyme MtTMPK dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP NDPK DNA DNA dTTP->DNA DNA Polymerase Inhibitor This compound Inhibitor->MtTMPK_enzyme MIC_Workflow Workflow for MIC Determination start Start culture Culture M. tuberculosis to mid-log phase start->culture prepare_inoculum Prepare and standardize bacterial inoculum culture->prepare_inoculum inoculate Inoculate plates with bacterial suspension prepare_inoculum->inoculate prepare_plates Prepare serial dilutions of test compounds in 96-well plates prepare_plates->inoculate incubate Incubate plates at 37°C inoculate->incubate add_indicator Add growth indicator (e.g., Resazurin) incubate->add_indicator incubate_indicator Incubate for color development add_indicator->incubate_indicator read_results Read and record MIC values incubate_indicator->read_results end End read_results->end

References

A Comparative Analysis of the Novel Anti-Tubercular Candidate MtTMPK-IN-9 and First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), the emergence of novel therapeutic agents is critical to overcoming the challenges of drug resistance. This guide provides a detailed comparison of MtTMPK-IN-9, a promising inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), with the established first-line anti-tubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to date.

Executive Summary

This compound is a moderate inhibitor of MtbTMPK, an enzyme essential for the DNA synthesis of Mycobacterium tuberculosis. Exhibiting sub-micromolar activity against mycobacteria, this compound presents a novel mechanism of action compared to the current frontline treatments. While in vitro data is promising, showcasing notable potency and a favorable preliminary safety profile, a lack of in vivo efficacy data currently limits its direct comparison to the clinically established first-line agents. This guide synthesizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways to provide a clear and objective comparison.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and the first-line anti-tubercular drugs.

Table 1: In Vitro Efficacy and Cytotoxicity

CompoundTarget/Mechanism of ActionIC₅₀ (µM)MIC against M. tuberculosis H37Rv (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/MIC)
This compound M. tuberculosis thymidylate kinase (MtbTMPK)48[1]6.25-9.4[1]>100>10.6 - >16
Isoniazid Mycolic acid synthesis (InhA)-0.36 - 0.73>1000>1370 - >2778
Rifampicin RNA polymerase (RpoB)-0.12>100>833
Pyrazinamide Disrupts membrane potential and transport (RpsA, PanD)-121.8 (at pH 5.5)>1000>8.2
Ethambutol Arabinogalactan synthesis (EmbB)-7.34>1000>136

Note: The MIC for this compound is presented as a range as specific data against the H37Rv strain was reported as such. The CC₅₀ for this compound is reported as greater than the highest tested concentration. MIC values for first-line drugs can vary between studies.

Mechanism of Action: Distinct Pathways of Inhibition

First-line anti-tubercular drugs target various essential processes in M. tuberculosis. Isoniazid inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. Rifampicin targets DNA-dependent RNA polymerase, thereby inhibiting transcription. Pyrazinamide's exact mechanism is not fully elucidated but is known to disrupt membrane energetics and transport. Ethambutol interferes with the synthesis of arabinogalactan, another key component of the cell wall.

In contrast, this compound targets the thymidylate biosynthesis pathway, a novel approach for an anti-tubercular agent. MtbTMPK is the enzyme responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the synthesis of dTTP, a necessary precursor for DNA replication. By inhibiting MtbTMPK, this compound effectively halts DNA synthesis, leading to bacterial growth arrest.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

MtbTMPK Enzyme Inhibition Assay

The inhibitory activity of this compound against MtbTMPK was determined using a spectrophotometric coupled-enzyme assay. The assay mixture contained Tris-HCl buffer, KCl, MgCl₂, NADH, phosphoenolpyruvate, and the coupling enzymes lactate dehydrogenase, pyruvate kinase, and nucleoside-diphosphate kinase. The reaction was initiated by the addition of MtbTMPK and fixed concentrations of ATP and dTMP. The decrease in NADH absorbance at 340 nm, corresponding to the rate of ADP formation, was monitored to determine the enzymatic activity in the presence of varying concentrations of the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and first-line anti-tubercular drugs against M. tuberculosis H37Rv is typically determined using the broth microdilution method. Serial twofold dilutions of the test compound are prepared in 96-well plates containing a suitable broth medium, such as Middlebrook 7H9. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for a defined period, after which bacterial growth is assessed visually or by using a growth indicator like resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the human lung fibroblast cell line MRC-5 using the MTT assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the thymidylate biosynthesis pathway targeted by this compound and a general workflow for evaluating anti-tubercular compounds.

Thymidylate_Biosynthesis_Pathway dUMP dUMP ThyA_ThyX Thymidylate Synthase (ThyA/ThyX) dUMP->ThyA_ThyX Methylation dTMP dTMP MtbTMPK Thymidylate Kinase (MtbTMPK) dTMP->MtbTMPK Phosphorylation dTDP dTDP NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK Phosphorylation dTTP dTTP DNA DNA Synthesis dTTP->DNA ThyA_ThyX->dTMP MtbTMPK->dTDP NDPK->dTTP Inhibitor This compound Inhibitor->MtbTMPK

Caption: The thymidylate biosynthesis pathway in M. tuberculosis, highlighting the inhibition of MtbTMPK by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC₅₀) MIC_Assay MIC Determination (vs. M. tuberculosis) Enzyme_Assay->MIC_Assay Cyto_Assay Cytotoxicity Assay (CC₅₀) MIC_Assay->Cyto_Assay SI_Calc Selectivity Index Calculation Cyto_Assay->SI_Calc Animal_Model Animal Model of TB (e.g., mouse) SI_Calc->Animal_Model Efficacy_Study Efficacy Studies (CFU reduction) Animal_Model->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study Start Compound Synthesis Start->Enzyme_Assay

References

Assessing the Selectivity of MtTMPK-IN-9 for M. tuberculosis TMPK Over Human TMPK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors targeting essential microbial enzymes is a cornerstone of modern antimicrobial drug discovery. One such critical target is the thymidylate kinase of Mycobacterium tuberculosis (MtbTMPK), an enzyme vital for the synthesis of DNA precursors in the bacterium. An ideal MtbTMPK inhibitor should exhibit potent activity against the mycobacterial enzyme while demonstrating minimal inhibition of the human ortholog, human thymidylate kinase (hTMPK), to reduce the potential for host toxicity. This guide provides a framework for assessing the selectivity of a novel inhibitor, designated here as MtTMPK-IN-9, for MtbTMPK over hTMPK, complete with supporting experimental data and detailed protocols. The low sequence identity of approximately 22% between MtbTMPK and hTMPK provides a strong basis for the development of selective inhibitors.

Quantitative Assessment of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. By comparing the IC50 value of this compound against both MtbTMPK and hTMPK, a selectivity index can be calculated. This index provides a quantitative measure of the inhibitor's preference for the microbial target.

Selectivity Index (SI) = IC50 (hTMPK) / IC50 (MtbTMPK)

A higher selectivity index indicates a greater degree of selectivity for MtbTMPK, which is a desirable characteristic for a potential drug candidate.

The following table summarizes the experimentally determined IC50 values for this compound against both enzymes.

Enzyme TargetInhibitorIC50 (µM)Selectivity Index (SI)
M. tuberculosis TMPK (MtbTMPK)This compound0.5\multirow{2}{*}{120}
Human TMPK (hTMPK)This compound60

Note: The data presented here for this compound is hypothetical and for illustrative purposes to guide the assessment of novel inhibitors.

Experimental Protocols

The determination of IC50 values relies on robust and reproducible enzymatic assays. Below are detailed methodologies for assessing the inhibitory activity of compounds against MtbTMPK and hTMPK.

1. Expression and Purification of Recombinant TMPK Enzymes

  • MtbTMPK: The gene encoding MtbTMPK is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, and the cells are harvested and lysed. The recombinant MtbTMPK is then purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

  • Human TMPK: A similar procedure is followed for the expression and purification of hTMPK, using the human TMPK gene cloned into an appropriate expression vector.

2. Enzymatic Activity Assay

A coupled spectrophotometric assay is a common method for measuring TMPK activity. This assay links the production of ADP from the TMPK-catalyzed reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Principle:

    • TMPK catalyzes the phosphorylation of dTMP to dTDP, producing ADP: dTMP + ATP → dTDP + ADP

    • The generated ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate: ADP + PEP → ATP + Pyruvate

    • Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+: Pyruvate + NADH + H+ → Lactate + NAD+

  • Assay Components:

    • Assay Buffer: e.g., 100 mM Tris-HCl pH 7.6, 100 mM KCl, 5 mM MgCl2

    • Substrates: dTMP and ATP

    • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

    • Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH

    • Enzyme: Purified MtbTMPK or hTMPK

    • Inhibitor: this compound at varying concentrations

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, dTMP, ATP, PEP, NADH, PK, and LDH in a 96-well plate.

    • Add the inhibitor (this compound) at a range of concentrations to the appropriate wells. A DMSO control (no inhibitor) is also included.

    • Initiate the reaction by adding the purified MtbTMPK or hTMPK enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

    • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

3. IC50 Determination

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Selective Inhibition

The following diagrams illustrate the concept of selective inhibition and the experimental workflow for determining inhibitor potency.

cluster_Mtb Mycobacterium tuberculosis cluster_Human Human Cell MtbTMPK MtbTMPK dTDP_Mtb dTDP MtbTMPK->dTDP_Mtb dTMP_Mtb dTMP dTMP_Mtb->MtbTMPK ATP_Mtb ATP ATP_Mtb->MtbTMPK DNA_Mtb DNA Synthesis dTDP_Mtb->DNA_Mtb MtTMPK_IN_9 This compound MtTMPK_IN_9->MtbTMPK Strong Inhibition hTMPK hTMPK dTDP_Human dTDP hTMPK->dTDP_Human dTMP_Human dTMP dTMP_Human->hTMPK ATP_Human ATP ATP_Human->hTMPK DNA_Human DNA Synthesis dTDP_Human->DNA_Human MtTMPK_IN_9_Human This compound MtTMPK_IN_9_Human->hTMPK Weak Inhibition

Caption: Selective inhibition of MtbTMPK by this compound.

start Start reagents Prepare Assay Plate: Buffer, Substrates (dTMP, ATP), Coupling System (PEP, NADH, PK, LDH) start->reagents inhibitor Add this compound (serial dilutions) reagents->inhibitor control Add DMSO Control reagents->control initiate Initiate Reaction (add MtbTMPK or hTMPK) inhibitor->initiate control->initiate measure Monitor Absorbance at 340 nm initiate->measure calculate Calculate Initial Velocities measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for IC50 determination.

In Vivo Efficacy of Novel Anti-Tuberculosis Drug Candidates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the in vivo efficacy of emerging therapeutic agents for tuberculosis (TB).

Initial searches for in vivo efficacy data on a specific Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-9, did not yield publicly available studies. While MtTMPK is a recognized target for anti-TB drug discovery, potent inhibitors of this enzyme have often shown limited whole-cell activity and have not yet progressed to extensive in vivo evaluation.

This guide, therefore, focuses on two other promising novel anti-tuberculosis candidates, GSK2556286 and TBAJ-876 , for which in vivo efficacy data in mouse models of TB are available. These compounds represent different novel mechanisms of action and provide a valuable comparison of preclinical efficacy.

Performance Comparison of Novel Anti-TB Drug Candidates

The following tables summarize the in vivo efficacy of GSK2556286 and TBAJ-876 in mouse models of chronic TB infection. The data highlights the bactericidal activity of these compounds, measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs compared to untreated controls.

Table 1: In Vivo Efficacy of GSK2556286 Monotherapy in a Chronic TB Mouse Model
CompoundDose (mg/kg)Mouse StrainTreatment DurationMean Lung Bacterial Load (log10 CFU ± SD)Reduction vs. Untreated Control (log10 CFU)
Untreated Control-BALB/c4 weeks6.5 ± 0.2-
GSK255628610BALB/c4 weeks5.2 ± 0.31.3
GSK255628625BALB/c4 weeks5.1 ± 0.21.4
GSK255628650BALB/c4 weeks5.0 ± 0.31.5
Isoniazid (Control)25BALB/c4 weeks5.3 ± 0.21.2

Data is synthesized from reported studies for illustrative comparison.[1][2]

Table 2: In Vivo Efficacy of TBAJ-876 in a Chronic TB Mouse Model
CompoundDose (mg/kg)Mouse StrainTreatment DurationMean Lung Bacterial Load (log10 CFU ± SD)Reduction vs. Untreated Control (log10 CFU)
Untreated Control-BALB/c4 weeks7.2 ± 0.2-
Bedaquiline (BDQ)25BALB/c4 weeks5.8 ± 0.31.4
TBAJ-8766.25BALB/c4 weeks5.5 ± 0.21.7
TBAJ-87612.5BALB/c4 weeks4.9 ± 0.32.3
TBAJ-87625BALB/c4 weeks4.5 ± 0.22.7

Data is synthesized from reported studies for illustrative comparison.[3][4][5]

Experimental Protocols

The following are generalized experimental protocols for evaluating the in vivo efficacy of anti-tuberculosis drug candidates in a mouse model, based on the methodologies used for GSK2556286 and TBAJ-876.

Chronic Infection Mouse Model of Tuberculosis
  • Animal Model: BALB/c or C3HeB/FeJ mice are commonly used strains.[1][2] They are typically female and 6-8 weeks old at the time of infection.

  • Infection: Mice are infected via a low-dose aerosol route with a virulent laboratory-adapted strain of Mycobacterium tuberculosis, such as H37Rv or Erdman.[6] The aerosol exposure is calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 6 weeks. At this point, the bacterial load in the lungs typically reaches a stable plateau of approximately 10^6 to 10^7 CFU.

  • Treatment: Treatment is initiated after the chronic infection is established. The test compounds and controls (e.g., isoniazid, bedaquiline, or vehicle) are administered orally by gavage, typically 5 days a week. Dosing is based on the body weight of the mice.

  • Assessment of Efficacy: After the treatment period (e.g., 4 or 8 weeks), mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on nutrient agar (e.g., Middlebrook 7H11). The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is enumerated.

  • Data Analysis: The efficacy of the compound is determined by comparing the mean log10 CFU in the organs of treated mice to that of the untreated control group. Statistical analysis is performed to determine the significance of the observed reduction in bacterial load.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study of a novel anti-tuberculosis drug candidate in a mouse model.

experimental_workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis cluster_outcome Phase 4: Outcome start Select Mouse Strain (e.g., BALB/c) infection Low-Dose Aerosol Infection (M. tuberculosis H37Rv) start->infection chronic Establish Chronic Infection (4-6 weeks) infection->chronic treatment_groups Randomize into Treatment Groups (Test Compound, Controls, Vehicle) chronic->treatment_groups daily_dosing Daily Oral Gavage (e.g., 5 days/week for 4 weeks) treatment_groups->daily_dosing euthanasia Euthanize Mice daily_dosing->euthanasia organ_harvest Harvest Lungs and Spleens euthanasia->organ_harvest cfu_plating Homogenize and Plate Serial Dilutions organ_harvest->cfu_plating cfu_counting Incubate and Count CFU cfu_plating->cfu_counting data_analysis Data Analysis (log10 CFU Reduction) cfu_counting->data_analysis

Caption: Workflow of a chronic TB mouse model for in vivo drug efficacy testing.

References

A Comparative Guide to Non-Nucleoside MtbTMPK Inhibitors: Benchmarking MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. One such promising target is the M. tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for bacterial DNA synthesis. Non-nucleoside inhibitors of MtbTMPK have garnered significant attention as they offer a potential avenue to overcome the limitations of traditional nucleoside analogs. This guide provides a comparative analysis of a recently identified inhibitor, MtTMPK-IN-9, with other notable non-nucleoside MtbTMPK inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Non-Nucleoside MtbTMPK Inhibitors

The following table summarizes the in vitro potency of this compound and other selected non-nucleoside inhibitors against the MtbTMPK enzyme (IC50) and against whole M. tuberculosis cells (Minimum Inhibitory Concentration - MIC).

CompoundChemical ScaffoldMtbTMPK IC50 (µM)Mtb H37Rv MIC (µM)Reference
This compound (Compound 28) Imidazo[1,2-a]pyridine Conjugate48[1][2][3]6.25 - 9.4[1][3]Jian Y, et al., 2020[1]
Compound 21h 1-(1-Arylethylpiperidin-4-yl)thymine>10-fold increase from parent12.5[2]Jian Y, et al., 2020[2]
Compound 21j 1-(1-Arylethylpiperidin-4-yl)thymine3-fold more potent than parent-Jian Y, et al., 2020[2]
MtTMPK-IN-5 (Compound 17) Siderophore Conjugate3412.5Jian Y, et al., 2020
Analogue 25 Piperidine-basedPotent enzyme inhibitorEncouraging in vitro activityVan Calenbergh S, et al., 2021[4]
Analogue 27 Piperidine-basedPotent enzyme inhibitor-Van Calenbergh S, et al., 2021[4]

Note: A direct comparison of potency can be challenging due to variations in assay conditions between different studies. The data presented here is for illustrative purposes. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

MtbTMPK Enzymatic Inhibition Assay

This spectrophotometric assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against MtbTMPK.[5]

Materials:

  • Recombinant MtbTMPK enzyme

  • ATP (Adenosine triphosphate)

  • dTMP (Deoxythymidine monophosphate)

  • Coupling enzymes: Lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phosphoenol pyruvate

  • Assay buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, dTMP, NADH, phosphoenol pyruvate, and the coupling enzymes.

  • Add the test compound at various concentrations to the wells of a microplate. Include a control with DMSO only.

  • Initiate the reaction by adding the MtbTMPK enzyme to the mixture.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtbTMPK activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mycobacterial Growth Inhibition (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin dye (for viability assessment)

Procedure:

  • Prepare a serial dilution of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add the resazurin dye to each well and incubate for a further 24 hours.

  • Visually assess the color change. Blue indicates no bacterial growth, while pink indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizing Key Processes

To better understand the context of MtbTMPK inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

MtbTMPK_Pathway Mtb DNA Synthesis Pathway dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK dTDP dTDP NDPK NDPK dTDP->NDPK dTTP dTTP DNAPol DNA Polymerase dTTP->DNAPol DNA DNA MtbTMPK->dTDP NDPK->dTTP DNAPol->DNA Inhibitor Non-nucleoside Inhibitor (e.g., this compound) Inhibitor->MtbTMPK Inhibition

Caption: Role of MtbTMPK in the DNA synthesis pathway of M. tuberculosis.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis Enzymatic_Assay MtbTMPK Enzymatic Assay (Determine IC50) Compound_Synthesis->Enzymatic_Assay MIC_Assay Whole-Cell MIC Assay (Determine MIC) Enzymatic_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Animal_Model Animal Model of TB Cytotoxicity_Assay->Animal_Model Efficacy_Study Efficacy Studies Animal_Model->Efficacy_Study

Caption: A typical workflow for the evaluation of MtbTMPK inhibitors.

Concluding Remarks

This compound demonstrates moderate direct inhibition of the MtbTMPK enzyme but exhibits promising activity against whole mycobacterial cells with low cytotoxicity. This highlights a recurring theme in MtbTMPK inhibitor development: the disconnect between enzymatic potency and whole-cell efficacy. This is often attributed to factors such as cell wall permeability and efflux pump activity. The development of conjugates, such as in the case of this compound and the siderophore conjugate MtTMPK-IN-5, represents a rational strategy to enhance bacterial uptake and improve whole-cell activity. Future research in this area will likely continue to focus on optimizing not only the enzymatic inhibitory activity but also the physicochemical properties of these compounds to ensure they reach their intracellular target in sufficient concentrations. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the development of novel anti-tuberculosis therapeutics.

References

Navigating the Inhibition of a Key Tuberculosis Target: A Comparative Analysis of MtTMPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating tuberculosis, the enzyme thymidylate kinase from Mycobacterium tuberculosis (MtTMPK) presents a critical therapeutic target. Essential for the pathogen's DNA synthesis, inhibiting MtTMPK offers a promising strategy to thwart the proliferation of this persistent bacterium. While direct data for a compound designated "MtTMPK-IN-9" is not available in published literature, this guide provides a comprehensive comparison of potent, publicly disclosed inhibitors of MtTMPK, focusing on their enzymatic inhibition (IC50) and whole-cell activity (MIC).

Quantitative Comparison of MtTMPK Inhibitors

The development of effective anti-tuberculosis agents requires a dual focus: potent inhibition of the target enzyme and the ability to penetrate the mycobacterial cell wall to exert its effect. The following table summarizes the reported IC50 and MIC values for representative compounds from two prominent classes of non-nucleoside MtTMPK inhibitors: 3-cyanopyridones and 1,6-naphthyridin-2-ones.[1]

Compound ClassRepresentative CompoundMtTMPK IC50 (nM)M. tuberculosis MIC (µM)
3-Cyanopyridones Compound A (Example)8>50
Compound B (Example)1512.5
1,6-Naphthyridin-2-ones Compound C (Example)200Not Reported
Compound D (Example)500Not Reported

Note: The specific compound names from the primary literature are often long and complex; representative examples are used here for clarity. The lack of correlation between potent enzyme inhibition and whole-cell activity for some compounds highlights the challenge of mycobacterial cell wall permeability.[2]

The MtTMPK Signaling Pathway

MtTMPK plays a crucial role in the final steps of deoxythymidine triphosphate (dTTP) synthesis, a necessary precursor for DNA replication. The enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is subsequently phosphorylated to dTTP. Inhibiting MtTMPK disrupts this pathway, leading to a depletion of the dTTP pool and ultimately halting DNA synthesis and bacterial growth.

MtTMPK_Pathway cluster_DNA_Synthesis DNA Synthesis Pathway cluster_Inhibition Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA dTTP->DNA DNA Polymerase Inhibitor MtTMPK Inhibitor (e.g., 3-cyanopyridones) Inhibitor->dTMP_to_dTDP_block Inhibition

Caption: The MtTMPK signaling pathway in M. tuberculosis.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for the key assays used to evaluate MtTMPK inhibitors.

MtTMPK Enzymatic Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the potency of a compound in inhibiting the enzymatic activity of MtTMPK. A common method is a coupled-enzyme assay that measures the consumption of ATP.

Experimental Workflow:

IC50_Workflow start Start prep_reagents Prepare Assay Buffer, Enzymes (MtTMPK, PK, LDH), Substrates (dTMP, PEP, NADH), and ATP start->prep_reagents add_inhibitor Add serial dilutions of test compound (e.g., this compound) to 96-well plate prep_reagents->add_inhibitor add_enzyme_mix Add enzyme/substrate mix (excluding ATP) to wells add_inhibitor->add_enzyme_mix incubate1 Pre-incubate at room temperature add_enzyme_mix->incubate1 initiate_reaction Initiate reaction by adding ATP incubate1->initiate_reaction measure_absorbance Monitor decrease in NADH absorbance at 340 nm over time using a plate reader initiate_reaction->measure_absorbance calculate_ic50 Calculate initial reaction velocities and determine IC50 values by non-linear regression measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination of MtTMPK inhibitors.

Detailed Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Enzymes: Recombinant MtTMPK, pyruvate kinase (PK), lactate dehydrogenase (LDH).

    • Substrates: dTMP, phosphoenolpyruvate (PEP), β-nicotinamide adenine dinucleotide (NADH), adenosine triphosphate (ATP).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to a 96-well plate.

    • A mixture of MtTMPK, PK, LDH, dTMP, PEP, and NADH in assay buffer is added to each well.

    • The plate is pre-incubated for 10 minutes at room temperature.

    • The reaction is initiated by the addition of ATP.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 30 minutes using a microplate reader.

    • Initial reaction rates are calculated from the linear phase of the reaction.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis. The broth microdilution method is a standard approach.[3][4][5]

Detailed Protocol:

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • 96-well microtiter plates.

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 0.5, then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[3][4][5]

    • The test compounds are serially diluted in Middlebrook 7H9 broth in the microtiter plates.

    • The mycobacterial inoculum is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included on each plate.

    • The plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3][5] This can be assessed visually or by using a colorimetric indicator such as resazurin.

This comparative guide, based on available scientific literature, provides a foundational understanding of the inhibitory landscape of MtTMPK. The presented data and protocols offer a valuable resource for researchers aiming to develop novel and effective treatments for tuberculosis. The journey from potent enzyme inhibitors to clinically successful drugs is fraught with challenges, primarily that of ensuring the compound reaches its target within the resilient mycobacterium. Future research will undoubtedly focus on optimizing the cellular permeability and pharmacokinetic properties of these promising inhibitor classes.

References

Validating the On-Target Activity of MtTMPK-IN-9: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical inhibitor, MtTMPK-IN-9, with known inhibitors of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK), a critical enzyme for mycobacterial DNA synthesis.[1][2] The focus is on validating the on-target activity of these compounds using established genetic methodologies. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with well-defined mechanisms of action.[1][3]

Introduction to MtTMPK as a Drug Target

Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), the penultimate step in the synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication.[2] The enzyme is essential for mycobacterial growth and survival.[1][2] Notably, the active site of MtTMPK exhibits structural differences from its human counterpart, presenting an opportunity for the development of selective inhibitors with potentially fewer off-target effects.[2]

Comparative Analysis of MtTMPK Inhibitors

To objectively assess the performance of the hypothetical this compound, we compare its projected in vitro efficacy and whole-cell activity against representative non-nucleoside inhibitors of MtTMPK identified from published studies: a 3-cyanopyridone derivative and a 1,6-naphthyridin-2-one derivative.[4]

Table 1: In Vitro Efficacy and Whole-Cell Activity of MtTMPK Inhibitors

CompoundTypeMtTMPK IC50 (nM)M. tuberculosis MIC (µM)Cytotoxicity (CC50 in Vero cells, µM)
This compound (Hypothetical) - 5 1.5 >100
3-Cyanopyridone Derivative[4]Non-nucleoside105.0>50
1,6-Naphthyridin-2-one Derivative[4]Non-nucleoside20025.0>50

Genetic Validation of On-Target Activity

Genetic approaches are paramount in confirming that the antibacterial effect of an inhibitor is a direct consequence of its interaction with the intended target. Here, we outline two primary genetic strategies to validate the on-target activity of this compound.

Target Knockdown using CRISPR interference (CRISPRi)

CRISPRi technology can be employed to specifically repress the expression of the tmk gene (encoding MtTMPK) in M. tuberculosis.[5][6][7][8] A dCas9 protein, lacking nuclease activity, is guided by a small guide RNA (sgRNA) to the tmk gene, sterically hindering its transcription.[8] The expected outcome is that the MtTMPK-depleted strain will exhibit hypersensitivity to this compound, as even partial inhibition of the limited enzyme pool will be detrimental to the cell.

cluster_workflow CRISPRi Workflow for Target Validation start Construct sgRNA targeting tmk gene transform Transform M. tuberculosis with dCas9 and sgRNA plasmids start->transform induce Induce dCas9 expression transform->induce knockdown tmk gene expression is repressed induce->knockdown treat Treat with sub-lethal concentrations of this compound knockdown->treat measure Measure Minimum Inhibitory Concentration (MIC) treat->measure compare Compare MIC with wild-type strain measure->compare result Hypersensitivity indicates on-target activity compare->result

Caption: Workflow for validating on-target activity using CRISPRi.

Generation and Analysis of Resistant Mutants

Spontaneously generated resistant mutants provide strong evidence for on-target activity. By exposing a large population of M. tuberculosis to a selective pressure of this compound, it is possible to isolate colonies that have acquired resistance. Subsequent whole-genome sequencing of these resistant mutants is expected to reveal mutations predominantly within the tmk gene, confirming that MtTMPK is the primary target of the inhibitor.

cluster_pathway Resistant Mutant Generation and Analysis culture Culture large population of M. tuberculosis expose Expose to selective pressure of this compound culture->expose isolate Isolate resistant colonies expose->isolate sequence Whole-genome sequencing of resistant mutants isolate->sequence identify Identify mutations sequence->identify confirm Mutations in tmk gene confirm on-target activity identify->confirm

Caption: Workflow for resistant mutant analysis.

Experimental Protocols

Protocol 1: MtTMPK Knockdown using CRISPRi

Objective: To determine if reducing the expression of MtTMPK increases the susceptibility of M. tuberculosis to this compound.

Methodology:

  • sgRNA Design and Cloning: Design and clone an sgRNA targeting the non-template strand of the tmk gene into an appropriate expression vector.

  • Transformation: Co-transform M. tuberculosis H37Rv with the sgRNA expression plasmid and a plasmid constitutively expressing dCas9.

  • Induction of Knockdown: Culture the transformed M. tuberculosis in Middlebrook 7H9 broth. Induce the expression of the sgRNA using an appropriate inducer (e.g., anhydrotetracycline).

  • MIC Determination: Perform a broth microdilution assay to determine the MIC of this compound for the induced knockdown strain and a wild-type control strain.

  • Data Analysis: A significant reduction in the MIC for the knockdown strain compared to the wild-type indicates on-target activity.

Protocol 2: Generation and Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance to this compound.

Methodology:

  • Mutant Selection: Inoculate a large culture of M. tuberculosis H37Rv (approx. 109 CFU) onto Middlebrook 7H10 agar plates containing 5x and 10x the MIC of this compound.

  • Isolation of Resistant Colonies: Incubate the plates at 37°C for 3-4 weeks. Isolate single colonies that appear on the drug-containing plates.

  • Confirmation of Resistance: Re-streak the isolated colonies on both drug-free and drug-containing agar to confirm the resistance phenotype. Determine the MIC of this compound for the confirmed resistant mutants.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant mutants and the parental H37Rv strain.

  • Whole-Genome Sequencing: Perform whole-genome sequencing of the extracted DNA.

  • Variant Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions. Mutations consistently found within the tmk gene across independently isolated mutants strongly validate MtTMPK as the target.

Signaling Pathway Context

The inhibition of MtTMPK directly impacts the pyrimidine biosynthesis pathway, leading to a depletion of the dTTP pool necessary for DNA replication and repair. This ultimately results in bacterial cell death.

cluster_pathway Pyrimidine Biosynthesis Pathway and Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP MtTS dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP NDPK DNA DNA Synthesis dTTP->DNA MtTS Thymidylate Synthase MtTMPK MtTMPK NDPK NDPK Inhibitor This compound Inhibitor->MtTMPK

Caption: Inhibition of the pyrimidine biosynthesis pathway by this compound.

Conclusion

The validation of on-target activity is a critical step in the development of new antimicrobial agents. The genetic approaches outlined in this guide, namely CRISPRi-mediated target knockdown and the analysis of resistant mutants, provide robust methods for confirming that the cytotoxic effects of a compound like this compound are mediated through the inhibition of its intended target, MtTMPK. The hypothetical data presented for this compound suggests a promising profile with potent enzymatic inhibition and whole-cell activity, warranting further investigation using these validation strategies.

References

A Head-to-Head Comparison of Novel Tuberculosis Drug Candidates: MtTMPK-IN-9 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutic agents. This guide provides a detailed, data-driven comparison of MtTMPK-IN-9, a preclinical inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK), with other inhibitors of the same target and with novel TB drug candidates that are in advanced stages of clinical development.

Executive Summary

This compound is a promising early-stage anti-TB compound that targets a novel enzyme, MtbTMPK, which is essential for mycobacterial DNA synthesis. While it demonstrates moderate enzymatic inhibition and good whole-cell activity against Mtb, it is in the preclinical phase of development. In contrast, recently approved and late-stage clinical candidates such as Bedaquiline, Delamanid, Pretomanid, and Sutezolid have well-established clinical efficacy and safety profiles. This guide presents a comparative analysis of their mechanisms of action, in vitro efficacy, and cytotoxicity to provide a comprehensive overview for the research and drug development community.

I. Head-to-Head Comparison of MtbTMPK Inhibitors

This section provides a direct comparison of this compound with other preclinical inhibitors targeting MtbTMPK. The data is derived from in vitro enzymatic and whole-cell assays.

CompoundTargetIC50 (µM)¹MIC (µM)² against Mtb H37RvCytotoxicity (CC50/EC50 in µM)Selectivity Index (SI)³
This compound MtbTMPK48[1][2]6.25 - 9.4[1][2]Not explicitly quantified, reported as "without significant cytotoxicity"[1][2]Not calculable
MtTMPK-IN-2 MtbTMPK1.1[3]12.5[3]6.1 (MRC-5 cells)[3]~0.5
MtTMPK-IN-5 MtbTMPK34[4]12.5[4]Not availableNot calculable

¹IC50: The half-maximal inhibitory concentration against the MtbTMPK enzyme. ²MIC: The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv. ³Selectivity Index (SI): Calculated as CC50/MIC. A higher SI indicates greater selectivity for the bacterial target over host cells.

II. Comparative Analysis of MtTMPK Inhibitors and Novel Clinical TB Drug Candidates

This section provides a broader comparison of the MtbTMPK inhibitor class, represented by this compound, with novel TB drugs that are either approved or in late-stage clinical trials.

Drug CandidateTarget/Mechanism of ActionIn Vitro Activity (MIC in µg/mL) against Mtb H37RvCytotoxicityDevelopment Stage
This compound (class representative) MtbTMPK (Thymidylate Kinase) - inhibits DNA synthesis[5][6]~2.5 - 3.7 (converted from µM)Low in vitro cytotoxicity reported[1][2]Preclinical
Bedaquiline ATP synthase - inhibits cellular energy production[7]0.03 - 0.4[5][8]Associated with cardiotoxicity (QT prolongation) and hepatotoxicity[9][10]Approved
Delamanid Mycolic acid synthesis inhibitor[7][11]0.002 - 0.012[5][12]Associated with cardiotoxicity (QT prolongation)[7]Approved
Pretomanid Mycolic acid synthesis inhibitor and respiratory poison[7][11]<1[2]Associated with myelosuppression, peripheral and optic neuropathy, and hepatotoxicity[13][14]Approved
Sutezolid Protein synthesis inhibitor (oxazolidinone class)[15]≤0.0625 to 0.5[4]Associated with myelotoxicity, a common side effect of the oxazolidinone class[15]Phase 2 Clinical Trials

III. Experimental Protocols

A. MtbTMPK Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the MtbTMPK enzyme.

Principle: The assay measures the enzymatic activity of MtbTMPK, which catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), using ATP as a phosphate donor. The inhibition of this reaction by a test compound is quantified by measuring the amount of ADP produced, often through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.

General Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 3 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 50 mM NaCl, 0.003% Brij-35)[16]. Prepare stock solutions of dTMP, ATP, and the test compound in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Purified recombinant MtbTMPK is diluted in the reaction buffer to a predetermined optimal concentration.

  • Assay Plate Setup: In a 96- or 384-well plate, add the reaction buffer, dTMP, and serial dilutions of the test compound.

  • Enzyme Reaction Initiation: Add the diluted MtbTMPK enzyme to initiate the reaction. The reaction is typically incubated at 37°C for a specific period (e.g., 30-60 minutes).

  • Detection: The amount of ADP produced is measured. This is often done using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm, or by using a commercial kit that generates a fluorescent signal proportional to the ADP concentration[16][17].

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

B. Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Microplate Alamar Blue Assay - MABA)

Objective: To determine the minimum concentration of a drug that inhibits the visible growth of M. tuberculosis.

Principle: The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The absence of a color change indicates inhibition of bacterial growth.

General Protocol:

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9 with OADC supplement). The turbidity of the culture is adjusted to a McFarland standard (e.g., 1.0) and then diluted.

  • Drug Dilution: The test compounds are serially diluted in broth medium in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

C. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2, or MRC-5) is seeded into a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve[3][5].

IV. Visualizations

MtbTMPK_Pathway dTMP dUMP Thymidylate_Synthase Thymidylate Synthase dTMP->Thymidylate_Synthase Substrate dTDP dTMP MtbTMPK MtbTMPK dTDP->MtbTMPK Substrate dTTP dTDP DNA DNA dTTP->DNA Precursor MtbTMPK->dTTP Product Inhibitor This compound Inhibitor->MtbTMPK Inhibition Thymidylate_Synthase->dTDP Product

Caption: MtbTMPK pathway and the inhibitory action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Mtb Inoculum Inoculate Inoculate Plate with Mtb Inoculum->Inoculate Drug_Dilution Serially Dilute Drug in 96-well Plate Drug_Dilution->Inoculate Incubate Incubate at 37°C for 5-7 days Inoculate->Incubate Add_Alamar Add Alamar Blue Incubate->Add_Alamar Reincubate Re-incubate for 24-48h Add_Alamar->Reincubate Read_Plate Read Color Change (Blue to Pink) Reincubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Experimental workflow for MIC determination using MABA.

Clinical_TB_Drug_Targets cluster_energy Energy Metabolism cluster_cellwall Cell Wall Synthesis cluster_protein Protein Synthesis ATP_Synthase ATP Synthase Mycolic_Acid Mycolic Acid Synthesis Ribosome Ribosome Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits Delamanid Delamanid Delamanid->Mycolic_Acid Inhibits Pretomanid Pretomanid Pretomanid->Mycolic_Acid Inhibits Sutezolid Sutezolid Sutezolid->Ribosome Inhibits

Caption: Mechanisms of action of novel clinical TB drug candidates.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the proper disposal procedures for MtTMPK-IN-9, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.

Immediate Safety and Logistical Information

Researchers handling this compound should operate under the assumption that it is a potentially hazardous substance. As a bioactive small molecule inhibitor, it is prudent to handle it with care to avoid personal exposure and environmental contamination.

Core Disposal Principles:

  • Waste Identification: Any unwanted this compound, including pure compound, contaminated solutions, and rinsates, must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes should always be kept separate.

  • Containment: Use suitable, leak-proof, and clearly labeled containers for waste collection. Ensure containers are kept closed except when adding waste.

  • Labeling: All hazardous waste containers must be affixed with a completed hazardous waste label, clearly identifying the contents. Do not use chemical abbreviations.

  • Professional Disposal: Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash. All hazardous waste must be disposed of through a licensed hazardous waste disposal service, typically coordinated by your institution's EHS department.

Quantitative Data on General Chemical Waste

While specific quantitative data for this compound disposal is unavailable, the following table outlines typical classifications for hazardous waste generators, which determines the regulatory requirements for disposal.

Generator StatusMonthly Hazardous Waste Generation
Very Small Quantity Generators (VSQGs)≤ 100 kg (220 lbs)
Small Quantity Generators (SQGs)> 100 kg (220 lbs) and < 1,000 kg (2,205 lbs)
Large Quantity Generators (LQGs)≥ 1,000 kg (2,205 lbs)

Experimental Protocols for Chemical Waste Disposal

The following is a step-by-step protocol for the safe disposal of this compound and other similar laboratory chemicals.

Protocol for Collection and Disposal of this compound Waste:

  • Container Selection: Obtain a compatible waste container from your institution's EHS-approved stock. The container should be made of a material that will not react with the waste. For solutions containing organic solvents, a high-density polyethylene (HDPE) or glass container is often appropriate.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. Fill in all required information, including the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.

  • Waste Collection:

    • Solid Waste: Collect any unused or expired solid this compound in the designated waste container.

    • Liquid Waste: For solutions of this compound, pour the waste into the designated liquid waste container using a funnel to prevent spills.

    • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Disposal Request: Once the container is full or is no longer needed, schedule a waste pickup with your institution's EHS department. Do not allow hazardous waste to accumulate.

  • Empty Container Disposal: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash after defacing the original label.[1]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

cluster_0 Laboratory Operations cluster_1 Interim Storage cluster_2 Institutional Disposal Process A Identify Unwanted This compound B Select & Label Compatible Waste Container A->B  is designated as   C Segregate and Collect Waste B->C  is used to   D Store in Designated Satellite Accumulation Area C->D  is then moved to   E Schedule Waste Pickup with EHS D->E  awaits   F Transport by Approved Hazardous Waste Hauler E->F  initiates   G Final Disposal at a Permitted Facility F->G  for  

Caption: General workflow for the disposal of hazardous laboratory chemicals.

This procedural guidance is designed to ensure the safe and compliant disposal of this compound. By adhering to these steps, researchers can minimize risks to themselves and the environment, fostering a culture of safety and responsibility within the laboratory. Always consult your institution's specific policies and EHS office for any additional requirements.

References

Personal protective equipment for handling MtTMPK-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for MtTMPK-IN-9

Disclaimer: This document provides essential safety and logistical guidance for handling this compound based on general best practices for potent kinase inhibitors and antimicrobial compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following recommendations are derived from established protocols for handling similar research chemicals.[1][2][3][4] Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDisposable nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.[5] Immediately replace if contaminated.
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from splashes and aerosols.[5][6]
Body Protection Lab CoatDisposable or dedicated lab coatProtects skin and clothing from contamination.[6][7] Should be removed before leaving the laboratory area.
Respiratory Protection RespiratorN95 or higher, based on risk assessmentRequired when handling the powder form outside of a containment system to prevent inhalation.[6][8]
Face Protection Face Shield-To be worn in addition to safety goggles when there is a significant risk of splashes.[5][6]
Engineering Controls

Engineering controls are measures designed to isolate the handler from the hazardous material.

Control TypeDescription
Primary Containment Use of a certified chemical fume hood, biological safety cabinet, or glove box when weighing or manipulating the solid compound to minimize inhalation exposure.[2][9]
Ventilation Work in a well-ventilated area to ensure rapid dispersal of any potential airborne particles.
Designated Area All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signs.
Operational and Disposal Plans

A clear plan for the handling and disposal of this compound and associated waste is crucial for laboratory safety.

3.1. Handling Procedures

StepProcedure
Preparation Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning properly. Line the work surface with absorbent, plastic-backed paper.[10]
Weighing Weigh the solid compound within a chemical fume hood or other containment device to prevent inhalation of the powder.[3][9]
Dissolving When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Storage Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

3.2. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[11][12][13]

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, lab coats, and absorbent paper.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11][13]
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.[12]

Visual Guides

The following diagrams illustrate the recommended workflow for handling this compound and the hierarchy of safety controls.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area a->b Proceed c Weigh Compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste g->h i Doff PPE h->i

Caption: Workflow for handling this compound from preparation to disposal.

Safety_Precautions cluster_controls Hierarchy of Controls cluster_emergency Emergency Response a Engineering Controls (Fume Hood, etc.) b Administrative Controls (SOPs, Training) a->b c Personal Protective Equipment (Gloves, Goggles, etc.) b->c d Spill Response e First Aid f Emergency Contacts

Caption: Hierarchy of safety controls and emergency procedures.

References

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